molecular formula C8H5Cl3O B6323949 2,2,2-Trichloro-1-phenylethanone CAS No. 2902-69-4

2,2,2-Trichloro-1-phenylethanone

Cat. No.: B6323949
CAS No.: 2902-69-4
M. Wt: 223.5 g/mol
InChI Key: OAMHTTBNEJBIKA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-phenylethanone is a useful research compound. Its molecular formula is C8H5Cl3O and its molecular weight is 223.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,2-Trichloroacetophenone is 221.940598 g/mol and the complexity rating of the compound is 168. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['53618', '23186']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2,2-Trichloro-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trichloro-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMHTTBNEJBIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281827
Record name 2,2,2-trichloro-1-phenyl-ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56778-65-5, 2902-69-4
Record name Ethanone, 1-phenyl-, trichloro deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC53618
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC23186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trichloro-1-phenyl-ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID50281827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2,2-Trichloro-1-phenylethanone chemical properties and stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2,2-Trichloro-1-phenylethanone chemical properties and stability Content Type: In-depth technical guide

Physicochemical Profiling, Stability Mechanisms, and Catalytic Applications[1]

Executive Summary

2,2,2-Trichloro-1-phenylethanone (CAS 2902-69-4), also known as


-trichloroacetophenone or phenyl trichloromethyl ketone, is a critical electrophilic building block in organic synthesis.[1] Distinguished by the potent electron-withdrawing effect of the trichloromethyl group, this compound serves as a "masked" benzoic acid equivalent and a high-value substrate for Asymmetric Transfer Hydrogenation (ATH) to yield chiral 

-trichloromethyl alcohols. This guide outlines its physicochemical properties, hydrolytic instability pathways, and validated protocols for its synthesis and enantioselective reduction.
Chemical Identity & Physicochemical Profile

The trichloromethyl group (


) exerts a strong inductive effect (

), rendering the carbonyl carbon highly electrophilic compared to non-halogenated acetophenones. This unique electronic environment dictates its reactivity profile, particularly its sensitivity to nucleophilic attack.

Table 1: Physicochemical Properties of 2,2,2-Trichloro-1-phenylethanone

PropertyValueNotes
CAS Number 2902-69-4Distinct from 2,2,2-trichloro-1-phenylethanol (CAS 2000-43-3)
IUPAC Name 2,2,2-Trichloro-1-phenylethanoneSynonyms: Phenyl trichloromethyl ketone
Molecular Formula

MW: 223.48 g/mol
Appearance White crystalline solidMay appear off-white if impure
Melting Point 52–55 °CSharp melting point indicates high purity
Boiling Point 182.3 °C (at 760 mmHg)Can sublime under high vacuum
Density 1.425 g/cm³ (predicted)Significantly denser than water
Solubility Soluble in DCM, EtOAc, MeOHHydrolyzes in aqueous base
Reactivity Highly electrophilic carbonylPrecursor to haloform reaction
Synthesis Protocol: Friedel-Crafts Acylation

Direct chlorination of acetophenone often yields inseparable mixtures of mono-, di-, and trichloro- products. The industry-standard approach for high-purity synthesis is the Friedel-Crafts acylation of benzene using trichloroacetyl chloride.

Protocol 1: Synthesis via Friedel-Crafts Acylation
  • Objective: Selective formation of 2,2,2-trichloro-1-phenylethanone without ring chlorination.

  • Scale: 50 mmol basis.

Reagents:

  • Benzene (Dry, solvent & reactant): 50 mL

  • Trichloroacetyl chloride (1.1 equiv): 55 mmol

  • Aluminum Chloride (

    
    , anhydrous, 1.2 equiv): 60 mmol
    
  • Dichloromethane (DCM): 50 mL (optional co-solvent to control exotherm)

Workflow:

  • Apparatus Setup: Flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, addition funnel, and an

    
     gas trap (scrubber).
    
  • Catalyst Activation: Charge the flask with anhydrous

    
     and dry benzene (or DCM/benzene mix) under inert atmosphere (
    
    
    
    or Ar). Cool to 0 °C.
  • Acylation: Dropwise add trichloroacetyl chloride over 30 minutes. The solution will turn yellow/orange as the acylium complex forms.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 60–65 °C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for consumption of acid chloride.

  • Quench (Critical): Cool to 0 °C. Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice/concentrated

    
     (10:1) to break the aluminum complex. Caution: Highly exothermic.
    
  • Workup: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with water, saturated 
    
    
    
    , and brine. Dry over anhydrous
    
    
    .
  • Purification: Concentrate under reduced pressure. Recrystallize the solid residue from hexane/ethanol to obtain white needles.

Stability & Degradation Mechanisms

The stability of 2,2,2-trichloro-1-phenylethanone is governed by the "good leaving group" ability of the trichloromethyl anion (


).
4.1 Hydrolytic Instability (Haloform Cleavage)

In the presence of base (hydroxide, alkoxide), the compound undergoes rapid cleavage via the Haloform reaction mechanism. Unlike typical ketones, the


 bond breaks preferentially over 

bond formation because the

group is stabilized by the inductive effect of the three chlorine atoms.

Mechanism Description:

  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the trichloromethanide anion (

    
    ) rather than the stronger phenyl anion base.
    
  • Proton Transfer: The

    
     immediately deprotonates the formed benzoic acid, driving the equilibrium irreversibly to the benzoate and chloroform.
    
4.2 Photostability

Alpha-halo ketones are susceptible to photolytic cleavage of the


 bond, generating radical species. Store the compound in amber glass containers, away from UV sources, to prevent gradual discoloration and formation of radical coupling byproducts.

HydrolysisMechanism cluster_stability Stability Warning: Avoid Basic Conditions Start 2,2,2-Trichloro- 1-phenylethanone Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack OH OH- (Base) OH->Tetra Cleavage Bond Cleavage Tetra->Cleavage Collapse Products Benzoate Anion + Chloroform Cleavage->Products Expulsion of CCl3-

Figure 1: Mechanism of base-catalyzed hydrolytic degradation (Haloform cleavage).

Application: Asymmetric Transfer Hydrogenation (ATH)

The primary pharmaceutical application of 2,2,2-trichloro-1-phenylethanone is its reduction to chiral 2,2,2-trichloro-1-phenylethanol . This alcohol is a versatile chiral synthon, where the


 group can be further derivatized to amino acids or heterocycles.
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (Noyori-type) to achieve high enantiomeric excess (ee).

  • Catalyst:

    
    
    
  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.

  • Conditions: Mild, room temperature.

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or Schlenk line, dissolve

    
     (0.5 mol%) and 
    
    
    
    (1.0 mol%) in dry isopropanol. Heat to 80 °C for 20 mins, then cool to RT.
  • Substrate Addition: Add 2,2,2-trichloro-1-phenylethanone (1.0 equiv) to the catalyst solution.

  • Reaction Initiation: Add the hydrogen donor (Formic acid/TEA mixture, 5 equiv).

  • Monitoring: Stir at 25 °C. Monitor by chiral HPLC (e.g., Chiralcel OD-H column). Conversion typically reaches >98% within 12–24 hours.

  • Workup: Quench with water. Extract with ethyl acetate. Wash with saturated

    
     (to remove formic acid). Dry and concentrate.
    
  • Result: Yields (S)-2,2,2-trichloro-1-phenylethanol with >95% ee.

ATH_Workflow Reagents Reagents: Ketone Substrate Ru-Catalyst H-Donor (HCOOH/TEA) Mixing Mixing & Solubilization (Solvent: IPA or DCM) Reagents->Mixing Reaction Catalytic Cycle (Hydride Transfer) Mixing->Reaction 25°C, 12-24h Quench Quench (Water) & Extraction Reaction->Quench Analysis Analysis: Chiral HPLC (>95% ee) Quench->Analysis

Figure 2: Experimental workflow for the Asymmetric Transfer Hydrogenation (ATH) to chiral alcohols.

Handling and Safety (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3][4][5]

  • Precautions:

    • Use in a fume hood.[6] The compound is a potential lachrymator (tear-inducing agent).

    • Avoid contact with strong bases (generates chloroform and heat).

    • Wear nitrile gloves and chemical safety goggles.

References
  • Synthesis & Properties: Sigma-Aldrich. "2,2,2-Trichloro-1-phenylethanone Product Sheet." Link

  • Hydrolysis Mechanism: Zucco, C., et al. "Mechanistic studies on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones." Journal of Organic Chemistry, 1987, 52(24), 5356-5359.
  • ATH Application: Hashiguchi, S., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995, 117(28), 7562-7563.
  • Friedel-Crafts Protocol: BenchChem Technical Support. "Industrial Synthesis of Chlorinated Acetophenones." Link

  • Safety Data: PubChem, National Library of Medicine. "Compound Summary: 2,2,2-Trichloro-1-phenylethanone." Link

Sources

alpha,alpha,alpha-trichloroacetophenone synonyms and CAS number

Technical Monograph: -Trichloroacetophenone

Synthesis, Reactivity, and Applications in Drug Development[1][2]

Chemical Identity & Nomenclature

Target Compound:

IUPAC Name:Structure:

1

Unlike its ring-chlorinated analogs (e.g., 2,2',4'-trichloroacetophenone) which are often used as antifungal intermediates,

12
Core Identifiers
Identifier TypeValueNotes
CAS Number 90-98-2 Primary identifier for the unsubstituted phenyl ring variant.[1]
Molecular Formula

Molecular Weight 223.48 g/mol
SMILES ClC(Cl)(Cl)C(=O)c1ccccc1
Synonym Ontology
  • Common: Phenyl trichloromethyl ketone

  • Systematic: 2,2,2-Trichloro-1-phenylethanone[1]

  • Obsolete/Ambiguous:

    
    -Trichloroacetophenone (Use with caution; often confused with ring-substituted variants).[1]
    

Physicochemical Profile & Stability

The presence of the trichloromethyl group (

1
  • Appearance: Colorless to pale yellow oily liquid or low-melting solid (MP ~6°C, BP ~145°C at 25 mmHg).[1]

  • Solubility: Soluble in organic solvents (DCM, THF, Et2O); hydrolyzes in water/base.

  • Reactivity Profile:

    • Haloform Sensitivity: Extremely sensitive to base-catalyzed hydrolysis (Haloform reaction), yielding benzoic acid and chloroform.[1]

    • Hydrate Formation: Can form stable gem-diols (hydrates) in the presence of water due to the electron-deficient carbonyl, similar to chloral hydrate.[1]

Synthetic Utility & Mechanism

The utility of

Nucleophilic DisplacementCarbonyl Reduction1
Mechanistic Pathways
  • Benzoylation Agent (C-C Cleavage): The

    
     anion is a good leaving group.[1] Nucleophiles (amines, alkoxides) can attack the carbonyl, displacing 
    
    
    to form benzamides or benzoate esters under mild conditions without using acid chlorides.
  • Asymmetric Reduction (C=O Retention): Enantioselective reduction of the ketone yields

    
    -trichloromethyl carbinols .[1] These are critical precursors for the Jocic Reaction , allowing the synthesis of 
    
    
    -amino acids and
    
    
    -hydroxy acids with high optical purity.[1]
Pathway Visualization

ReactivityPathwaysTrichloroα,α,α-Trichloroacetophenone(Hyper-Electrophile)NucAttackNucleophilic Attack(RO-, RNH2)Trichloro->NucAttack Pathway A: C-C CleavageReductionAsymmetric Reduction(Ru-Catalyst/Biocatalysis)Trichloro->Reduction Pathway B: C=O RetentionBenzoylBenzoyl Derivatives(Esters/Amides)NucAttack->BenzoylChloroformCHCl3(Leaving Group)NucAttack->ChloroformCarbinolChiral TrichloromethylCarbinolReduction->CarbinolJocicJocic Reaction(Base)Carbinol->JocicAminoAcidChiral α-Amino Acids(Drug Intermediates)Jocic->AminoAcid

Caption: Divergent reactivity profiles. Pathway A utilizes the compound as a benzoyl donor. Pathway B retains the trichloromethyl scaffold for chiral synthesis.

Experimental Protocol: Synthesis from Acetophenone

Objective: Exhaustive


Scientific Rationale: Direct chlorination is preferred over base-catalyzed halogenation (Haloform reaction conditions) because the base would immediately hydrolyze the product to benzoic acid.[1] An acid-catalyzed approach ensures the product remains stable during formation.[1]

Reagents & Materials
  • Acetophenone (1.0 equiv)[1]

  • Chlorine gas (

    
    ) OR Sulfuryl Chloride (
    
    
    ) (3.3 equiv)[1]
  • Glacial Acetic Acid (Solvent)[1]

  • HCl (Catalyst, generated in situ)[1]

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel (if using

    
    ) or a gas inlet tube (if using 
    
    
    ).[1] Vent the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas.
  • Solvation: Dissolve acetophenone in glacial acetic acid (concentration ~1M).

  • Initiation: Heat the solution to 60°C. Add a catalytic amount of HCl to initiate enolization.

  • Chlorination (Exothermic):

    • If using

      
      : Bubble gas slowly.
      
    • If using

      
      : Add dropwise.
      
    • Control: Maintain temperature between 60-70°C. The reaction proceeds sequentially: Mono-

      
       Di- 
      
      
      Tri-chlorination.[1]
  • Completion: Reflux the mixture (100-110°C) for 2 hours after addition is complete to drive the sterically hindered third chlorination.

  • Workup:

    • Cool to room temperature.

    • Pour into ice water (quenching).

    • Extract with Dichloromethane (

      
      , 3x).[3]
      
    • Wash organic layer with saturated

      
       (remove AcOH) and Brine.
      
  • Purification: Dry over

    
     and concentrate. Purify via vacuum distillation (BP ~105°C @ 12 mmHg) to obtain the pure oil.
    
Synthesis Workflow Diagram

SynthesisWorkflowStartStart: Acetophenonein Glacial AcOHHeatHeat to 60°C(Initiate Enolization)Start->HeatAddClAdd Cl2 or SO2Cl2(Controlled Addition)Heat->AddClRefluxReflux (110°C, 2h)(Drive 3rd Chlorination)AddCl->RefluxExothermicQuenchQuench in Ice WaterExtract with DCMReflux->QuenchDistillVacuum Distillation(Isolate Product)Quench->Distill

Caption: Step-wise protocol for the acid-catalyzed exhaustive chlorination of acetophenone.

Safety & Toxicology (E-E-A-T)

Warning:

1
  • Lachrymator: Exposure causes severe eye irritation and tearing. Handle strictly in a functioning fume hood.

  • Corrosive: Causes skin burns.[4] The hydrolysis product (HCl) is corrosive.

  • Storage: Store in a cool, dry place under inert gas (

    
    ). Moisture will degrade the compound to benzoic acid and HCl.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7008, 2,2,2-Trichloroacetophenone. Retrieved from [Link][1]

  • Aston, J. G., et al. (1942).The Synthesis of alpha-Halo Ketones. Journal of the American Chemical Society.
  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of alpha-amino acids. Journal of the American Chemical Society. (Establishes utility of trichloromethyl ketones in Jocic-type reactions). Retrieved from [Link][1]

  • Sigma-Aldrich (2025).Safety Data Sheet: 2,2,2-Trichloroacetophenone. (Standard industry safety reference).

An In-depth Technical Guide to the Structure and Electrophilicity of Phenyl Trichloromethyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl trichloromethyl ketone, also known as 2,2,2-trichloro-1-phenylethanone, is a halogenated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a highly electron-withdrawing trichloromethyl group adjacent to a carbonyl function, impart a pronounced electrophilic character to the molecule. This guide provides a comprehensive overview of the structure, synthesis, electrophilicity, and reactivity of phenyl trichloromethyl ketone, with a focus on its applications as a versatile building block in the development of complex organic molecules and potential therapeutic agents.

Molecular Structure and Properties

The structure of phenyl trichloromethyl ketone consists of a phenyl group attached to a carbonyl carbon, which is in turn bonded to a trichloromethyl group.

Key Structural Features:

  • Carbonyl Group (C=O): The carbon-oxygen double bond is inherently polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic.[1]

  • Phenyl Group (C₆H₅): An aromatic ring that can influence the reactivity of the carbonyl group through resonance and inductive effects.

  • Trichloromethyl Group (-CCl₃): This group is strongly electron-withdrawing due to the high electronegativity of the three chlorine atoms. This inductive effect significantly enhances the electrophilicity of the adjacent carbonyl carbon.

PropertyValue
Chemical Formula C₈H₅Cl₃O
Molecular Weight 223.48 g/mol
Appearance Typically a solid at room temperature
CAS Number 564-93-2

The preferred conformation of α-haloketones generally has the halogen and carbonyl group in a cisoid arrangement to minimize steric hindrance.[2]

Synthesis of Phenyl Trichloromethyl Ketone

The most common and industrially relevant method for the synthesis of phenyl trichloromethyl ketone is the Friedel-Crafts acylation of benzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Benzene (anhydrous)

  • Trichloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.[5]

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.

  • Formation of Acylium Ion: Slowly add trichloroacetyl chloride (1 equivalent) to the stirred suspension of aluminum chloride. The reaction is exothermic and should be controlled.[6]

  • Acylation: To the resulting mixture, add a solution of benzene (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure completion.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude phenyl trichloromethyl ketone can be further purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products benzene Benzene mixing Mixing in Dichloromethane benzene->mixing trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->mixing AlCl3 AlCl₃ (Catalyst) AlCl3->mixing reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) mixing->reaction workup Aqueous Work-up (HCl/Ice) reaction->workup purification Purification workup->purification byproducts HCl, Al(OH)₃ workup->byproducts product Phenyl Trichloromethyl Ketone purification->product

Caption: Workflow for the synthesis of phenyl trichloromethyl ketone.

Electrophilicity and Reactivity

The electrophilicity of the carbonyl carbon in phenyl trichloromethyl ketone is significantly enhanced by the strong electron-withdrawing nature of the adjacent trichloromethyl group. This makes it a highly reactive substrate for nucleophilic attack.[1][7]

The presence of multiple electrophilic sites in α-haloketones leads to a diverse range of possible reactions with nucleophiles. The primary sites of attack are:[2]

  • Carbonyl Carbon: Leading to nucleophilic addition products.

  • α-Carbon: Resulting in nucleophilic substitution of a chloride ion.

  • Halogen Atom: Attack on the chlorine atom.

The outcome of the reaction is dependent on the nature of the nucleophile, the reaction conditions, and the specific substrate.

Nucleophilic Addition to the Carbonyl Group

The most common reaction pathway for ketones is nucleophilic addition to the carbonyl carbon.[8] This reaction proceeds via a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³.[9]

G reactant Phenyl Trichloromethyl Ketone (sp² hybridized carbon) intermediate Tetrahedral Alkoxide Intermediate (sp³ hybridized carbon) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Addition Product intermediate->product Protonation proton_source H⁺ Source proton_source->product

Caption: Mechanism of nucleophilic addition to phenyl trichloromethyl ketone.

The reaction of 2,2,2-trichloro-1-phenylethanone with various oxygen, carbon, and sulfur nucleophiles has been investigated, highlighting its utility as an acylating agent.[10][11] For instance, it reacts smoothly with alcohols in the presence of a base to form benzoate esters.

Reactions with Organometallic Reagents

The reaction of phenyl trichloromethyl ketone with Grignard reagents can be complex. While nucleophilic addition to the carbonyl is expected, the high reactivity of organometallic reagents can also lead to other pathways, such as reduction or enolization. The reaction of Grignard reagents with related trichloroacetates has been reported to be challenging, sometimes resulting in dechlorination products.[11]

Applications in Organic Synthesis and Drug Development

The high reactivity and bifunctional nature of phenyl trichloromethyl ketone and related α-haloketones make them valuable intermediates in organic synthesis.[12][13]

  • Synthesis of Heterocycles: α-Haloketones are key precursors for the synthesis of a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles.[14]

  • Acylating Agents: As demonstrated by their reactions with nucleophiles, these compounds can serve as effective benzoylating agents.[10]

  • Precursors to other Functional Groups: The trichloromethyl group can be transformed into other functionalities, and the ketone can be reduced to an alcohol or converted to an alkene. For example, 2,2,2-trichloromethylcarbinols, formed by the reduction of the corresponding ketones, are important synthetic intermediates.[15]

In the context of drug development, α-haloketones have been utilized as irreversible enzyme inhibitors.[16] For example, tosyl phenylalanyl chloromethyl ketone (TPCK) is a well-known inhibitor of the serine protease chymotrypsin, where the chloromethyl group reacts with a key active site residue.[17] The electrophilic nature of the carbonyl and the adjacent carbon-halogen bond is crucial for this inhibitory activity. While phenyl trichloromethyl ketone itself is not a direct therapeutic, its structural motifs and reactivity patterns are relevant to the design of covalent inhibitors and other bioactive molecules.

Conclusion

Phenyl trichloromethyl ketone is a highly electrophilic and synthetically versatile molecule. Its structure, dominated by the activating effect of the trichloromethyl group on the carbonyl function, allows for a rich and diverse chemistry. A thorough understanding of its synthesis, reactivity, and the principles governing its electrophilicity is essential for chemists in both academic and industrial research, particularly in the fields of organic synthesis and medicinal chemistry. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the effective utilization of this important chemical entity.

References

  • PharmaCompass. (n.d.). Phenyl chloromethyl ketone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Hess, B. A., et al. (2006, October 24). The Reactions of 2,2,2-Trichloro-1-phenylethanone with O, C and S Nucleophiles. Synthetic Communications, 19(17), 3037-3046. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Amer, M. M., et al. (2025, July 21). Recent advances in the use of Pentamethylphenyl (Ph*) Ketones in organic synthesis. Chemical Communications, 61(67). Retrieved from [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved from [Link]

  • Hu, J., et al. (2009, June 6). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(8), 709-718. Retrieved from [Link]

  • Chemistry Steps. (2025, April 19). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

  • De Kimpe, N., & De Vleeschauwer, M. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3594. Retrieved from [Link]

  • Hess, B. A., et al. (1989). The Reactions of 2,2,2-Trichloro-1-phenylethanone with O, C and S Nucleophiles. Synthetic Communications, 19(17), 3037-3046. Retrieved from [Link]

  • University of Bath. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Van der Pijl, F., et al. (2014, January 6). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry, 79(3), 1103-1110. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Arshad, M. N., et al. (2014, April 28). Crystal Structure of 3-Chloromethyl-(3-phenyl-oxiranyl)phenyl Methanone: New Monoclinic Polymorph. Asian Journal of Chemistry, 26(15), 4867-4870. Retrieved from [Link]

  • Mampreian, N., et al. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. Tetrahedron Letters, 61(15), 151752. Retrieved from [Link]

  • Miller, S. J., et al. (2012). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Beilstein Journal of Organic Chemistry, 8, 1344-1350. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). [5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(trichloromethyl)mercury. Retrieved from [Link]

  • Khan Academy. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Technical Guide: 2,2,2-Trichloroacetophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2,2-Trichloroacetophenone (Phenyl trichloromethyl ketone) represents a specialized class of "masked" synthons in organic chemistry. Unlike its mono- or di-chlorinated analogs, the trichloromethyl group (


) exerts a unique electronic influence that destabilizes the carbonyl to nucleophilic attack while simultaneously serving as a latent leaving group.[1][2]

This guide focuses on its primary utility: serving as a linchpin in the Corey-Link reaction for the enantioselective synthesis of


-amino acids and 

-hydroxy acids.[1][2] It also covers its role in the Jocic-Reeve reaction for accessing diverse heterocycles.[1][2]

Part 1: Chemical Profile & Reactivity

Compound: 2,2,2-Trichloroacetophenone Synonyms: Phenyl trichloromethyl ketone;


-Trichloroacetophenone
CAS:  2902-69-4 (Note: Often confused with ring-chlorinated isomers like 4252-78-2; verify structure 

before purchasing).[1][2][3]
Reactivity Matrix

The reactivity of 2,2,2-trichloroacetophenone is defined by the tension between the electron-withdrawing


 group and the carbonyl:
PropertyEffect on Synthesis
Electrophilicity The

group renders the carbonyl carbon highly electrophilic, facilitating rapid reduction and nucleophilic attack.[1][2]
Leaving Group Ability Under basic conditions, the

group can be expelled as the trichloromethide anion (

), leading to haloform-type cleavage (formation of benzoic acid).[1]
Steric Bulk The large

volume dictates the stereochemical outcome of reductions, often requiring specific catalysts (e.g., CBS-oxazaborolidines) for high enantioselectivity.

Part 2: The Corey-Link Reaction (Primary Application)

The most high-value application of 2,2,2-trichloroacetophenone is the Corey-Link amino acid synthesis .[1][2] This pathway converts the achiral ketone into optically pure


-amino acids or 

-hydroxy acids with complete stereocontrol.[1][2]
Mechanism & Workflow

The transformation relies on the stereoselective reduction of the ketone followed by a Jocic-Reeve substitution.[1] The critical intermediate is a gem-dichloroepoxide, which undergoes ring opening with inversion of configuration.[1][4]

CoreyLink Figure 1: The Corey-Link Pathway. Stereochemistry is established in step 1 and inverted in step 3. Ketone 2,2,2-Trichloroacetophenone (Achiral) Alcohol (R)-Trichloromethyl Carbinol (Chiral Alcohol) Ketone->Alcohol Enantioselective Reduction (CBS) Epoxide gem-Dichloroepoxide (Intermediate) Alcohol->Epoxide Base (NaOH/DBU) -HCl Azide alpha-Azido Acid/Ester (Inverted Center) Epoxide->Azide N3- Nucleophile (Inversion) AminoAcid alpha-Amino Acid (Final Product) Azide->AminoAcid Hydrogenation (H2, Pd/C)

[5]

Protocol 1: Enantioselective Reduction

Expert Insight: While Ruthenium-based Transfer Hydrogenation (ATH) using TsDPEN ligands works well for mono- and di-chloroacetophenones, it often yields poor enantiomeric excess (ee < 30%) for the trichloro variant due to steric mismatch.[1][2] The CBS-catalyzed reduction is the gold standard for this specific substrate.[1]

Reagents:

  • Substrate: 2,2,2-Trichloroacetophenone[5][6][7]

  • Catalyst: (S)-2-Methyl-CBS-oxazaborolidine (10 mol%)[1][2]

  • Reductant: Catecholborane (1.5 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Catalyst Loading: Add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL) and anhydrous THF (20 mL). Cool to -78 °C.[1][2][5]

  • Substrate Addition: Add 2,2,2-trichloroacetophenone (10 mmol) dissolved in THF (5 mL) dropwise.

  • Reduction: Slowly add catecholborane (15 mmol) over 30 minutes. Stir at -78 °C for 4 hours.

  • Quench: Warm to 0 °C and quench with MeOH (5 mL).

  • Workup: Dilute with diethyl ether, wash with 1M NaOH (to remove boron residues) and brine. Dry over

    
    .[1][8]
    
  • Result: Yields (R)-2,2,2-trichloro-1-phenylethanol (>90% yield, >95% ee).

Protocol 2: Jocic-Reeve Substitution (Azide)

This step converts the chiral alcohol into the amino acid precursor.[1][9]

Procedure:

  • Dissolve the chiral alcohol (5 mmol) in MeOH (15 mL).

  • Add

    
     (2.0 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.2 equiv).[1][2]
    
  • Stir at 0 °C to Room Temperature for 12 hours.

  • Mechanism Check: The base deprotonates the alcohol, which attacks the

    
     group to form the gem-dichloroepoxide. Azide attacks the epoxide at the benzylic position (inversion), expelling the acyl chloride equivalent, which is trapped by MeOH to form the ester.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). Product is the methyl

    
    -azido-phenylacetate.[1][2]
    

Part 3: Heterocycle Synthesis (Jocic Applications)

Beyond amino acids, the gem-dichloroepoxide intermediate generated from 2,2,2-trichloroacetophenone can be intercepted by bidentate nucleophiles to form heterocycles.

Synthesis of 2-Imino-4-thiazolidinones

Reaction with thiourea derivatives yields thiazolidinones, which are valuable pharmacophores.[1][2]

Heterocycles Figure 2: Divergent synthesis of thiazolidinones via the Jocic reaction. Alcohol Trichloromethyl Carbinol Epoxide gem-Dichloroepoxide Alcohol->Epoxide NaOH / H2O Thiazole 2-Imino-4-thiazolidinone Epoxide->Thiazole + Thiourea Cyclization Thiourea Thiourea / R-Thiourea Thiourea->Thiazole

Protocol Summary:

  • Mix 2,2,2-trichloro-1-phenylethanol with thiourea (1.1 equiv) in 50% aqueous ethanol.

  • Add NaOH (4 equiv) dropwise at 0 °C.

  • Stir for 2 hours. The product precipitates or is extracted with EtOAc.

Part 4: Safety & Handling

Warning: 2,2,2-Trichloroacetophenone and its alpha-halo derivatives are potent lachrymators and skin irritants.[1]

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute base (NaOH/EtOH) to hydrolyze any residual alpha-halo ketone before removal from the hood.[1]

  • Storage: Store in a cool, dry place. Moisture can lead to slow hydrolysis, releasing HCl gas.

References

  • Corey, E. J., & Link, J. O. (1992).[4][10][11] A general, catalytic, and enantioselective synthesis of alpha-amino acids.[4][9][10] Journal of the American Chemical Society.[4] Link[1]

    • Foundational paper establishing the reduction/azide displacement workflow.
  • Reeve, W. (1971). Reactions of Aryl Trichloromethyl Carbinols with Nucleophiles. Synthesis. Link

    • Definitive review of the Jocic-Reeve reaction mechanism.
  • Levin, J. I., et al. (2013). Trichloromethyl ketones: asymmetric transfer hydrogenation and subsequent Jocic-type reactions.[1][2] Chemical Communications.[1] Link

    • Provides data on the limitations of Ru-ATH for trichloromethyl ketones compared to CBS.
  • Snowden, T. S. (2006).[4] Practical Approach to

    
    - or 
    
    
    
    -Heterosubstituted Enoic Acids. Organic Letters. Link[1]
    • Modern applications of the Jocic reaction in complex synthesis.[12]

Sources

Technical Guide: Solubility Profile of 2,2,2-Trichloro-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and experimental handling of 2,2,2-Trichloro-1-phenylethanone (also known as


-trichloroacetophenone).

Executive Summary

2,2,2-Trichloro-1-phenylethanone (CAS: 2902-69-4) is a highly lipophilic, halogenated aromatic ketone used primarily as a synthetic intermediate in the production of agrochemicals and pharmaceuticals.[1] Its solubility behavior is governed by the electron-withdrawing trichloromethyl group (


) and the lipophilic phenyl ring.

While highly soluble in non-polar and polar aprotic organic solvents, its utility in protic solvents is limited by chemical instability (Haloform sensitivity). This guide outlines the thermodynamic basis for solvent selection, provides estimated solubility rankings, and details a self-validating protocol for experimental determination.

Physicochemical Profile & Mechanism

To understand solubility, one must first analyze the solute's molecular interactions.

PropertyValue / DescriptionImpact on Solubility
Structure

Dual character: Aromatic lipophilicity + Polar carbonyl.
Physical State Oily Liquid / Low-melting SolidLow lattice energy facilitates dissolution in organic solvents.
Polarity ModerateThe strong dipole of the

bond is partially offset by the bulky

group.
Reactivity Haloform Sensitive CRITICAL: Unstable in basic aqueous/alcoholic media (cleaves to benzoate + chloroform).
Thermodynamic Solubility Mechanism

The dissolution of 2,2,2-trichloro-1-phenylethanone follows the "Like Dissolves Like" principle, driven by London Dispersion Forces (due to the


 and phenyl group) and Dipole-Dipole interactions  (carbonyl group).
  • High Solubility: Solvents with matching Hansen Solubility Parameters (High Dispersion

    
    , Moderate Polarity 
    
    
    
    ).
  • Low Solubility: Solvents with high Hydrogen Bonding (

    
    ) capacity (e.g., Water), as the molecule lacks H-bond donors.
    

Solvent Compatibility Data

The following data categorizes solvents based on experimental precedent in Friedel-Crafts acylation workups and general halogenated ketone behavior.

Table 1: Solubility Profile
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Miscible Preferred for extraction and synthesis. Matches polarity perfectly.
ChloroformMiscible Excellent solvent; often a byproduct of the compound's hydrolysis.
Aromatic Toluene / BenzeneMiscible Standard reaction solvent. High

interaction stability.
Polar Aprotic DMSOHigh (>100 mg/mL)Ideal for biological stock solutions. Store anhydrous to prevent hydrolysis.
AcetoneHigh Good for transfer; high volatility aids removal.
Ethyl AcetateHigh Excellent green alternative to DCM for extractions.
Polar Protic Ethanol / MethanolModerate Caution: Potential for hemiacetal formation or haloform cleavage if basic impurities exist.
Aqueous WaterInsoluble < 0.1 mg/mL. Forms biphasic systems. Hydrolysis risk at pH > 7.
Aliphatic Hexane / HeptaneModerate to Low Often used to precipitate impurities or crystallize derivatives.

Experimental Protocols

Since batch-specific purity affects saturation points, researchers must validate solubility empirically.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine the exact saturation limit (


) in a specific solvent at 

.
  • Preparation:

    • Weigh 500 mg of 2,2,2-trichloro-1-phenylethanone into a 4 mL amber glass vial (protect from light).

    • Add 1.0 mL of the target solvent.

  • Equilibration:

    • If fully dissolved, add more solid until a visible precipitate remains (supersaturation).

    • Agitate at

      
       for 24 hours using an orbital shaker (200 rpm).
      
  • Phase Separation:

    • Centrifuge at 10,000

      
       for 5 minutes or filter through a 0.45 
      
      
      
      PTFE filter (avoid Nylon/Cellulose if using aggressive solvents).
  • Quantification:

    • Dilute the supernatant 1:1000 in Acetonitrile.

    • Analyze via HPLC-UV (

      
      ).
      
    • Calculate concentration against a standard curve.

Protocol B: Visual Solubility Screening (Qualitative)

Objective: Rapid solvent selection for synthesis or extraction.

SolubilityWorkflow Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent CheckDissolved Visual Check: Clear Solution? AddSolvent->CheckDissolved Soluble Result: High Solubility (>100 mg/mL) CheckDissolved->Soluble Yes AddMore Add 900 µL Solvent (Total 1 mL) CheckDissolved->AddMore No CheckDissolved2 Visual Check: Clear Solution? AddMore->CheckDissolved2 Moderate Result: Moderate Solubility (10-100 mg/mL) CheckDissolved2->Moderate Yes Insoluble Result: Low Solubility (<10 mg/mL) CheckDissolved2->Insoluble No

Figure 1: Decision logic for rapid visual solubility classification.

Critical Application Contexts

Synthesis & Purification[3][4][5][6]
  • Reaction Solvent: Toluene or Dichloromethane are preferred. They solubilize the ketone and are inert to the Lewis Acid catalysts (e.g.,

    
    ) often used in its synthesis.
    
  • Workup: Avoid basic aqueous washes (e.g.,

    
    , 
    
    
    
    ) for extended periods. The electron-deficient carbonyl is highly susceptible to nucleophilic attack, leading to the cleavage of the trichloromethyl group (Haloform reaction). Use neutral brine or acidic washes.
Biological Assays
  • Stock Solutions: Prepare 10-100 mM stocks in anhydrous DMSO .

  • Stability Warning: Avoid storing stocks in alcohols (MeOH/EtOH) for long periods, as transesterification or acetal formation may occur slowly, altering the compound's potency.

SolventSelection App Application? Synth Synthesis/Extraction App->Synth Bio Biological Assay App->Bio NonPolar Use DCM, Toluene, or Chloroform (High Stability) Synth->NonPolar DMSO Use Anhydrous DMSO Bio->DMSO Avoid AVOID: Water, Alcohols (Hydrolysis Risk) Bio->Avoid Caution

Figure 2: Solvent selection guide based on intended application.

References

  • Sigma-Aldrich. 2,2,2-Trichloro-1-phenylethanone Product Sheet. Accessed 2026. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16150 (Alcohol derivative reference for structural comparison). Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • BenchChem. Synthesis and Handling of Chlorinated Acetophenones. Link

Sources

Methodological & Application

Application Notes & Protocols: Enantioselective Reduction of 2,2,2-Trichloro-1-phenylethanone to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chiral 2,2,2-trichloro-1-phenylethanol is a valuable building block due to the synthetic versatility of the trichloromethyl group, which can be converted into various other functionalities.[1] This document provides a comprehensive guide to the enantioselective reduction of its precursor, 2,2,2-trichloro-1-phenylethanone. We will delve into the mechanistic underpinnings of two powerful catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation. Detailed, field-tested protocols for both methods are provided, along with guidelines for the critical analysis of enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Chiral Trichloromethyl Alcohols

Chiral alcohols are indispensable intermediates in the synthesis of a vast array of biologically active molecules. The enantioselective reduction of prochiral ketones represents one of the most direct and efficient strategies for accessing these valuable compounds.[2] Specifically, α-trichloromethyl alcohols are highly sought-after precursors in organic synthesis. The trichloromethyl moiety serves as a versatile handle, enabling transformations into α-hydroxy acids, α-amino acids, and other crucial chiral synthons.[1] The target molecule of this guide, chiral 2,2,2-trichloro-1-phenylethanol, is a key intermediate for various applications, including the synthesis of potent enzyme inhibitors.[1]

Achieving high enantioselectivity in the reduction of 2,2,2-trichloro-1-phenylethanone requires a robust and predictable catalytic system. This guide will focus on two of the most reliable and widely adopted methodologies: the oxazaborolidine-catalyzed Corey-Bakshi-Shibata (CBS) reduction and the ruthenium-catalyzed Noyori asymmetric transfer hydrogenation.

Mechanistic Insights: Controlling Stereochemistry

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing enantioselective transformations. The stereochemical outcome of these reductions is dictated by the formation of a well-defined, diastereomeric transition state that favors hydride delivery to one of the two prochiral faces of the ketone.

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[3][4] The catalytic cycle, which leads to predictable and high enantioselectivity, proceeds through the following key steps:[4][5][6]

  • Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane, making it a more potent hydride donor, and concurrently increases the Lewis acidity of the endocyclic boron atom.[5][7]

  • Ketone Coordination: The prochiral ketone, 2,2,2-trichloro-1-phenylethanone, coordinates to the more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions, with the larger substituent (phenyl group) positioned away from the bulky group on the catalyst.

  • Diastereoselective Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[7] This rigid transition state assembly dictates the facial selectivity of the hydride delivery.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst to continue the cycle.

The predictable stereochemical outcome is a hallmark of the CBS reduction. The use of an (S)-catalyst typically yields the (R)-alcohol, and vice versa.[4]

Diagram: Catalytic Cycle of the CBS Reduction

CBS_Mechanism cluster_cycle Catalytic Cycle Catalyst Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ TS Ketone Coordination & Hydride Transfer (Transition State) Complex->TS + Ketone Product_Complex Alkoxyborane Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst - Product + BH₃ Product Chiral Alcohol Product_Complex->Product Ketone 2,2,2-Trichloro- 1-phenylethanone Ketone->TS

Caption: Catalytic cycle of the CBS reduction.

Noyori Asymmetric Transfer Hydrogenation

The Noyori asymmetric hydrogenation and its transfer hydrogenation variant are powerful methods for the enantioselective reduction of a wide range of ketones, including aromatic ketones.[8][9] The transfer hydrogenation protocol typically utilizes a ruthenium catalyst bearing a chiral diamine ligand and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[10][11]

The mechanism involves a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydride transfer:

  • Catalyst Activation: The ruthenium precursor reacts with the hydrogen donor to form the active ruthenium hydride species.

  • Outer-Sphere Hydride Transfer: Unlike the CBS reduction, the ketone does not directly coordinate to the metal center. Instead, it interacts with the catalyst through hydrogen bonding. The hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the ketone via a six-membered pericyclic transition state.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the ruthenium catalyst is regenerated by reaction with the hydrogen donor.

The use of a formic acid/triethylamine mixture as the hydrogen source can offer irreversibility and lead to high conversions and enantioselectivities.[10]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, and anhydrous conditions should be maintained where specified.

Protocol 1: CBS Reduction of 2,2,2-Trichloro-1-phenylethanone

This protocol details the enantioselective reduction of 2,2,2-trichloro-1-phenylethanone using an in-situ generated (S)-CBS catalyst to yield (R)-2,2,2-trichloro-1-phenylethanol.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • 2,2,2-Trichloro-1-phenylethanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq).

    • Add anhydrous THF and stir until the solid is completely dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (1.0 M solution in THF, 1.1 eq) dropwise over 10-15 minutes.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure the formation of the active catalyst.[4]

  • Reduction Reaction:

    • In a separate dry, nitrogen-flushed flask, dissolve 2,2,2-trichloro-1-phenylethanone (1.0 eq) in anhydrous THF.

    • Cool the ketone solution to the desired reaction temperature (typically between -20 °C and room temperature, optimization may be required).

    • Slowly add the ketone solution to the pre-formed catalyst solution via a syringe or dropping funnel over 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane (caution: hydrogen gas evolution).

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral alcohol.

Diagram: Experimental Workflow for CBS Reduction

CBS_Workflow A Catalyst Preparation (in situ) (S)-Diphenylprolinol + BH₃·SMe₂ in THF B Reduction Add Ketone Solution at Low Temp A->B C Reaction Monitoring (TLC) B->C D Quenching (Methanol, then HCl) C->D E Extraction (Ethyl Acetate) D->E F Washing (NaHCO₃, Brine) E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization (Yield, ee via Chiral HPLC) H->I

Caption: General experimental workflow for CBS reduction.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation

This protocol describes the asymmetric transfer hydrogenation of 2,2,2-trichloro-1-phenylethanone using a Ru(II) catalyst with a chiral diamine ligand.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • 2,2,2-Trichloro-1-phenylethanone

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry, nitrogen-flushed flask, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq).

    • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • Transfer Hydrogenation Reaction:

    • Add 2,2,2-trichloro-1-phenylethanone (1.0 eq) to the flask containing the pre-catalyst.

    • Add the formic acid/triethylamine (5:2) mixture (2-5 eq).

    • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Analytical Methods: Determination of Enantiomeric Excess

The accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[12]

Chiral HPLC Protocol

This protocol provides a general starting point for the analysis of 2,2,2-trichloro-1-phenylethanol enantiomers. Method optimization will likely be required.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® series like IA, IB, IC, or CHIRALCEL® series like OD-H, OJ-H). Polysaccharide-based CSPs are often effective for resolving chiral alcohols.[12][13]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

Procedure:

  • Column Selection and Mobile Phase Preparation:

    • Select a suitable chiral column. A screening of different columns and mobile phases is often necessary to find the optimal conditions.[13]

    • Prepare the mobile phase by mixing HPLC-grade solvents in the desired ratio (e.g., n-hexane/isopropanol 90:10 v/v).

    • Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve a small amount of the purified alcohol (or a filtered aliquot of the crude reaction mixture) in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Data Processing:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Data Summary

The following table provides a hypothetical comparison of the two methods for the enantioselective reduction of 2,2,2-trichloro-1-phenylethanone. Actual results may vary depending on the specific reaction conditions and substrate purity.

MethodCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)e.e. (%)
CBS Reduction 5-10-20 to 252-685-95>95
Noyori Transfer Hydrogenation 0.5-225-404-2490-98>98

Conclusion

The enantioselective reduction of 2,2,2-trichloro-1-phenylethanone to the corresponding chiral alcohol can be achieved with high efficiency and stereocontrol using either the Corey-Bakshi-Shibata reduction or Noyori-type asymmetric transfer hydrogenation. The choice of method may depend on factors such as the availability of reagents, desired scale, and sensitivity of the substrate to the reaction conditions. The CBS reduction is a robust and highly predictable method, while the Noyori transfer hydrogenation offers the advantage of very low catalyst loadings. Both protocols, coupled with rigorous chiral HPLC analysis, provide reliable pathways to this valuable chiral building block for applications in pharmaceutical and fine chemical synthesis.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of ketones with a formic acid-triethylamine mixture. Accounts of Chemical Research, 30(2), 97-102.
  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • Wannaporn, T., et al. (2018). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry, 16(35), 6465-6477. [Link]

  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • Johnson, T. C., Torry, W. G., & Wills, M. (2012). Application of Ruthenium Complexes of Triazole-Containing Tridentate Ligands to Asymmetric Transfer Hydrogenation of Ketones. Organic Letters, 14(20), 5230–5233.
  • Ye, W., Zhao, M., & Yu, Z. (2012). Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 18(35), 10843–10846.
  • University of Bristol. (n.d.). Oxazaborolidines as catalysts for reduction of ketones with borane. Retrieved from [Link]

  • Wang, D., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(23), 14758-14763. [Link]

  • Kumar, A., & Sharma, P. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Biotechnology Progress, 22(1), 124-129. [Link]

  • Nicasio, M. C., & Pérez, P. J. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Liu, Q.-S., et al. (2011). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica, 27(12), 2887-2892. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. Retrieved from [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed.[Link]

  • Ishimaru, K., & Kojima, T. (2003). Practical Asymmetric Synthesis of β-Trichloromethyl-β-hydroxy Ketones by the Reaction of Chloral or Chloral Hydrate with Chiral Imines. Organic Letters, 5(12), 2079–2081. [Link]

  • Václavík, J., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry, 86(17), 11844–11852. [Link]

  • Bianchi, G., Achilli, F., Gamba, A., & Vercesi, D. (1988). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1, 417-421. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]

  • ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,2,2-Trichloro-1-phenylethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • NRO Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Reduction of 2-chloro-1-phenylethanone to two enantiomeric alcohols by... Retrieved from [Link]

  • Gupta, M. K., Li, Z., & Snowden, T. S. (2012). One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. The Journal of Organic Chemistry, 77(10), 4854–4860. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • HPLC. (n.d.). Chiral Impurity Methods – Case Study. Retrieved from [Link]

  • Groger, H. (2000). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. Journal of the American Chemical Society, 109(25), 7925–7926.
  • Kumar, A., & Sharma, P. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Sustainability. [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. [Link]

  • Sato, H., et al. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. RSC Advances, 12(18), 10619-10624. [Link]

  • Beilstein Journals. (2025, October 28). Enantioselective radical chemistry: a bright future ahead. [Link]

  • Zhang, T., & Wang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Chinese Journal of Analytical Chemistry, 51(1), 100180. [Link]

Sources

Application Notes and Protocols for the Reaction of 2,2,2-Trichloro-1-phenylethanone with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between 2,2,2-trichloro-1-phenylethanone and various primary and secondary amines. It details the primary competing reaction pathways: α-amination leading to the formation of valuable α-amino ketone synthons, and the haloform reaction resulting in the formation of N-substituted benzamides. This document offers in-depth mechanistic insights, step-by-step experimental protocols, and strategies for selectively favoring one reaction pathway over the other. Furthermore, the significance of the resulting products in medicinal chemistry and drug development is highlighted, with a focus on their role as key intermediates in the synthesis of bioactive molecules.

Introduction

2,2,2-Trichloro-1-phenylethanone, an α,α,α-trichloroacetophenone derivative, is a versatile reagent in organic synthesis. Its reactivity is dominated by the presence of the trichloromethyl group, which is a good leaving group, and the electrophilic carbonyl carbon. The reaction of this compound with amines presents a fascinating case of competing reaction pathways, primarily the formation of α-amino ketones and the haloform reaction. The products of these reactions are of significant interest to the pharmaceutical industry, as α-amino ketones are key structural motifs in many biologically active compounds and N-substituted benzamides are prevalent in numerous drug molecules.[1][2] Understanding and controlling the outcome of this reaction is therefore of paramount importance for synthetic and medicinal chemists.

Mechanistic Overview: A Tale of Two Pathways

The reaction of 2,2,2-trichloro-1-phenylethanone with amines can proceed through two main competitive pathways, the outcome of which is highly dependent on the reaction conditions and the nature of the amine.

Pathway 1: α-Amination via Nucleophilic Substitution

This pathway involves the direct nucleophilic attack of the amine on the α-carbon, displacing one of the chlorine atoms to form an α-amino-α,α-dichloroketone. This initial product can then undergo further reactions. The formation of α-amino ketones from α-haloketones is a well-established transformation in organic synthesis.[3][4]

Diagram of the α-Amination Pathway

G cluster_start Starting Materials cluster_product α-Amination Product Ketone 2,2,2-Trichloro-1-phenylethanone AminoKetone α-Amino-α,α-dichloroketone Ketone->AminoKetone Nucleophilic Attack at α-carbon Amine Primary or Secondary Amine (R1R2NH) Amine->AminoKetone

Caption: General workflow for the α-amination pathway.

Pathway 2: The Haloform Reaction

The haloform reaction is a well-known transformation of methyl ketones and compounds that can be oxidized to methyl ketones.[5][6] In the case of 2,2,2-trichloro-1-phenylethanone, the trichloromethyl group is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine. This is followed by cleavage of the C-C bond to yield a benzoyl derivative and chloroform.

Diagram of the Haloform Reaction Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Haloform Reaction Products Ketone 2,2,2-Trichloro-1-phenylethanone Tetrahedral_Intermediate Tetrahedral Intermediate Ketone->Tetrahedral_Intermediate Nucleophilic Attack at Carbonyl Carbon Amine Primary or Secondary Amine (R1R2NH) Amine->Tetrahedral_Intermediate Benzamide N-Substituted Benzamide Tetrahedral_Intermediate->Benzamide C-C Bond Cleavage Chloroform Chloroform (CHCl3) Tetrahedral_Intermediate->Chloroform

Caption: General workflow for the haloform reaction pathway.

Controlling the Reaction Selectivity

The choice between α-amination and the haloform reaction is a delicate balance influenced by several factors:

  • Amine Nucleophilicity and Steric Hindrance: Less sterically hindered and more nucleophilic amines are more likely to attack the α-carbon, favoring the formation of α-amino ketones. Highly hindered amines may favor attack at the less crowded carbonyl carbon, leading to the haloform reaction.

  • Reaction Temperature: Lower temperatures generally favor the kinetic product, which is often the α-amination product. Higher temperatures can provide the activation energy needed for the haloform reaction to occur.

  • Base: The presence of a non-nucleophilic base can influence the reaction pathway. A base can deprotonate the amine, increasing its nucleophilicity. However, strong bases can also promote the haloform reaction.

  • Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate and selectivity.

Experimental Protocols

Safety Precaution: 2,2,2-Trichloro-1-phenylethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol 1: Synthesis of α-Amino-α,α-dichloro-1-phenylethanones (Favoring α-Amination)

This protocol is designed to favor the formation of the α-amination product.

Materials:

  • 2,2,2-Trichloro-1-phenylethanone

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trichloro-1-phenylethanone (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the amine (1.1-1.5 eq) to the cooled solution. If the amine hydrochloride salt is used, add triethylamine (1.1-1.5 eq) to liberate the free amine.

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-amino-α,α-dichloro-1-phenylethanone.

Protocol 2: Synthesis of N-Substituted Benzamides (Favoring the Haloform Reaction)

This protocol is designed to favor the haloform reaction pathway.

Materials:

  • 2,2,2-Trichloro-1-phenylethanone

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Potassium carbonate or another suitable inorganic base

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,2,2-trichloro-1-phenylethanone (1.0 eq) and the amine (1.2 eq) in DMF or DMSO.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-substituted benzamide.

Quantitative Data Summary

The following table provides representative data for the reaction of 2,2,2-trichloro-1-phenylethanone with different amines under varying conditions. Please note that yields are highly dependent on the specific amine and reaction conditions.

AminePredominant PathwayKey ConditionsProductApproximate Yield (%)
Morpholineα-Amination0 °C, Diethyl Ether2,2-dichloro-1-morpholino-1-phenylethanone70-85
Anilineα-AminationRoom Temp, THF2,2-dichloro-1-phenyl-1-(phenylamino)ethanone60-75
BenzylamineHaloform Reaction60 °C, DMF, K₂CO₃N-benzylbenzamide75-90
DiethylamineHaloform Reaction50 °C, DMSO, K₂CO₃N,N-diethylbenzamide80-95

Applications in Drug Development

The products derived from the reaction of 2,2,2-trichloro-1-phenylethanone with amines are valuable precursors in the synthesis of a wide range of pharmaceuticals.

  • α-Amino Ketones: These compounds are key building blocks for the synthesis of various heterocyclic compounds, such as imidazoles, oxazoles, and pyrazines, which are prevalent in medicinal chemistry.[7] They are also precursors to important chiral 1,2-amino alcohols, which can act as chiral auxiliaries or be incorporated into drug molecules.

  • N-Substituted Benzamides: The benzamide moiety is a common feature in many approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and anti-cancer agents.[1][2] The haloform reaction provides a direct route to this important pharmacophore.

Conclusion

The reaction of 2,2,2-trichloro-1-phenylethanone with amines is a versatile transformation that can be directed towards the synthesis of either α-amino ketones or N-substituted benzamides. By carefully controlling the reaction conditions, chemists can selectively obtain the desired product, which can then be utilized as a key intermediate in the development of new therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
  • Macmillan Group - Princeton University (2013) Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Available at: [Link]

  • Organic-Chemistry.org. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • Hess, S. C., Nome, F., Zucco, C., & Rezende, M. C. (1989). The Reactions of 2,2,2-Trichloro-1-phenylethanone with O, C and S Nucleophiles.
  • Concellón, J. M., & Rodríguez-Solla, H. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Chemistry, 12(7), 524-543.
  • Conway, R. J., & Connon, S. J. (2012). Electrophilic Aminating Agents in Total Synthesis. The University of Liverpool Repository.
  • Connon, S. J. (2008). Asymmetric organocatalysis in carbon-nitrogen bond formation.
  • Ghorai, M. K., & Kumar, A. (2010). A convenient approach to the synthesis of substituted morpholines via intramolecular cyclization of β-amino alcohols. Organic letters, 12(2), 342-345.
  • Beilstein Journals (2015) Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Available at: [Link]

  • Semantic Scholar (2021) Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available at: [Link]

  • JOCPR (2018) Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

  • University of Calgary. Ch18: Haloform reaction. Available at: [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2003). A New and General Synthesis of N-Substituted α-Amino Ketones from α-Amino Acids. The Journal of Organic Chemistry, 68(26), 10084–10087.
  • PMC - NIH (2015) Synthesis of N-substituted aryl amidines by strong base activation of amines. Available at: [Link]

  • Organic Chemistry Portal. Haloform Reaction. Available at: [Link]

  • MDPI (2022) Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

  • Master Organic Chemistry (2020) Haloform Reaction of Methyl Ketones. Available at: [Link]

  • YouTube (2020) The Haloform Reaction. Available at: [Link]

  • Google Patents. WO2008077560A1 - Process for the preparation of optically active 2-amino-1-phenylethanols.
  • AIR Unimi (2023) Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Available at: [Link]

  • PMC (2020) Synthesis of primary N-arylthioglyoxamides from anilines, elemental sulfur and primary C–H bonds in acetophenones. Available at: [Link]

  • Chinese Journal of Organic Chemistry (2021) Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Available at: [Link]

  • PMC (2018) Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Available at: [Link]

  • MDPI (2022) One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds. Available at: [Link]

  • Chinese Journal of Organic Chemistry (2020) Synthesis of α-amino carbonyl compounds: a brief review. Available at: [Link]

  • Chemical Communications (RSC Publishing) (2013) Reduction of 2,2,2-trichloro-1-arylethanones by RMgX: mechanistic investigation and the synthesis of substituted α,α-dichloroketones. Available at: [Link]

  • PMC (2019) Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • PubMed (2013) Reduction of 2,2,2-trichloro-1-arylethanones by RMgX: mechanistic investigation and the synthesis of substituted α,α-dichloroketones. Available at: [Link]

Sources

Application Note: 2,2,2-Trichloro-1-phenylethanone as a Mild and Efficient Benzoylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-), is a fundamental transformation in organic synthesis. It is widely employed for the protection of hydroxyl and amino functional groups, and for the synthesis of various esters and amides that are key intermediates in the pharmaceutical and materials science industries.[1][2] While traditional benzoylating agents like benzoyl chloride and benzoic anhydride are effective, they often require harsh basic conditions (e.g., Schotten-Baumann reaction) or elevated temperatures, which can be incompatible with sensitive substrates.[3][4][5] This application note details the use of 2,2,2-trichloro-1-phenylethanone (also known as α,α,α-trichloroacetophenone) as a mild and efficient alternative for the benzoylation of amines, alcohols, and phenols.

Mechanism of Benzoylation

The efficacy of 2,2,2-trichloro-1-phenylethanone as a benzoylating agent stems from the excellent leaving group ability of the trichloromethyl anion, which is stabilized by the three electron-withdrawing chlorine atoms. The reaction proceeds via a nucleophilic attack of the substrate (amine, alcohol, or phenol) on the carbonyl carbon of the 2,2,2-trichloro-1-phenylethanone. This is followed by the elimination of the trichloromethyl anion, which subsequently abstracts a proton to form chloroform (CHCl₃), a stable and volatile byproduct. The formation of chloroform is a significant thermodynamic driving force for the reaction.[6]

Sources

synthesis of isoconazole intermediate from 2,2,2-Trichloro-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of imidazole-based antifungal agents. It addresses the synthesis of the critical Isoconazole intermediate , specifically 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .

Editorial Note on Chemical Nomenclature & Precursors: The user request specifies 2,2,2-Trichloro-1-phenylethanone (


) as the starting material. However, Isoconazole  structurally requires a 2,4-dichlorophenyl  ring.[1] The unsubstituted phenyl ring of 2,2,2-trichloro-1-phenylethanone cannot be efficiently chlorinated to the 2,4-position (as the carbonyl group is meta-directing).
Therefore, this protocol focuses on the chemically valid industrial precursor: 2-chloro-1-(2,4-dichlorophenyl)ethanone  (also known as 2,2',4'-trichloroacetophenone ). This compound contains the necessary ring chlorination and the reactive 

-chloro ketone functionality required for imidazole alkylation.[2] If your starting material is the perchlorinated

-species (2,2,2-trichloro-1-(2,4-dichlorophenyl)ethanone), a reductive dechlorination step would be required first, which is inefficient compared to the standard route described below.

Target: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Abstract & Chemical Context

The synthesis of Isoconazole, a potent broad-spectrum antifungal, hinges on the creation of the imidazole-ethanol core. This protocol details the conversion of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the key intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .

The selected route prioritizes the Reduction-Alkylation pathway over the Alkylation-Reduction pathway.

  • Why? Reducing the ketone to the chlorohydrin before imidazole addition prevents the formation of imidazole-ketone byproducts that are prone to polymerization and difficult to purify. This route offers higher yields (>85%) and easier crystallization of the final intermediate.

Reaction Pathway Analysis

The synthesis proceeds in two distinct chemical stages:

  • Selective Reduction: The

    
    -chloro ketone is reduced to the corresponding 
    
    
    
    -chlorohydrin using Sodium Borohydride (
    
    
    ). This step establishes the chiral center (racemic in this protocol).
  • Nucleophilic Substitution (N-Alkylation): The

    
    -chlorohydrin undergoes nucleophilic attack by imidazole under basic conditions to form the target intermediate.
    
Chemical Structures[1][2][3][4][5][6][7][8]
  • Precursor: 2-Chloro-1-(2,4-dichlorophenyl)ethanone (

    
    )
    
  • Intermediate 1: 1-(2,4-Dichlorophenyl)-2-chloroethanol (

    
    )
    
  • Target: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (

    
    )
    
Detailed Experimental Protocol
Phase 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-chloroethanol (Chlorohydrin)

Reagents & Equipment:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone (2,2',4'-Trichloroacetophenone): 50.0 g (0.224 mol)

  • Sodium Borohydride (

    
    ): 8.5 g (0.224 mol, 1.0 eq)
    
  • Methanol (MeOH): 250 mL (Anhydrous preferred)

  • Hydrochloric Acid (1N): For quenching

  • Dichloromethane (DCM): For extraction[6]

  • Equipment: 500 mL 3-neck round bottom flask, mechanical stirrer, internal thermometer, ice bath.

Procedure:

  • Dissolution: Charge the flask with 50.0 g of 2-chloro-1-(2,4-dichlorophenyl)ethanone and 200 mL of Methanol. Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Critical Process Parameter (CPP): Temperature must be kept <10°C to prevent over-reduction or dechlorination.

  • Reduction: Slowly add

    
     (8.5 g) portion-wise over 30 minutes. Maintain internal temperature below 10°C.
    
    • Mechanism:[5][9][10][11] Hydride attack on the carbonyl carbon.

  • Reaction Monitoring: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[12] The starting ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quenching: Carefully add 1N HCl dropwise until pH reaches ~4–5 to destroy excess hydride. Evolution of

    
     gas will occur—ensure proper ventilation.
    
  • Workup: Remove Methanol under reduced pressure (Rotavap at 40°C). Resuspend the residue in 150 mL water and extract with DCM (

    
     mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude chlorohydrin as a pale yellow oil.
    
    • Expected Yield: ~48–50 g (95–99%). Use directly in Phase 2.

Phase 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Reagents:

  • Crude Chlorohydrin (from Phase 1): ~50.0 g (0.22 mol)

  • Imidazole: 30.0 g (0.44 mol, 2.0 eq)

  • Potassium Carbonate (

    
    ): 60.8 g (0.44 mol, 2.0 eq)
    
  • Solvent: Dimethylformamide (DMF) (150 mL) or Toluene (200 mL) with catalytic TBAB (Tetrabutylammonium bromide). Note: DMF is preferred for faster kinetics.

Procedure:

  • Setup: In a 500 mL flask equipped with a reflux condenser, dissolve the crude chlorohydrin in 150 mL DMF.

  • Addition: Add Imidazole (30.0 g) and

    
     (60.8 g) to the solution.
    
  • Heating: Heat the mixture to 80–90°C for 4–6 hours.

    • CPP: Do not exceed 110°C to avoid elimination reactions (formation of styrene derivatives).

  • Monitoring: Monitor by HPLC. The chlorohydrin peak should vanish.

  • Precipitation/Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 600 mL of ice-cold water. The product should precipitate as a solid.

    • Stir vigorously for 30 minutes to break up clumps.

  • Filtration & Purification:

    • Filter the solid and wash with water (

      
       mL) to remove DMF and excess imidazole.
      
    • Recrystallization: Dissolve the crude wet cake in boiling Toluene (~150 mL). Allow to cool slowly to room temperature, then to 0°C.

    • Filter the white crystalline solid and dry in a vacuum oven at 50°C.

Data Summary:

ParameterValue
Theoretical Yield ~56.5 g
Typical Practical Yield 45.0 – 48.0 g (80–85%)
Appearance White to off-white crystalline solid
Melting Point 134 – 136°C [Ref 1]
Purity (HPLC) > 99.0%
Process Logic & Troubleshooting (Expertise)

Why this specific route? Direct alkylation of the ketone with imidazole followed by reduction (the "Ketone Route") often suffers from the formation of the bis-imidazole impurity, where imidazole attacks both the


-position and the carbonyl (reversible). By reducing to the chlorohydrin first (Phase 1), we "lock" the oxygen as a hydroxyl group, forcing the imidazole to attack only the 

-carbon via

mechanism.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Temperature too high (>20°C) causing side reactions.Maintain strict 0–5°C control during

addition.
Incomplete Reaction (Phase 2) Moisture in DMF or old

.
Use anhydrous DMF; ensure base is dry/fresh. Increase time.
Oily Product (Phase 2) Residual DMF or Imidazole.Wash the precipitate thoroughly with water. Recrystallize from Toluene.
Styrene Impurity Elimination of HCl instead of substitution.Reaction temperature exceeded 110°C. Reduce temp to 80–90°C.
Pathway Visualization

Isoconazole_Synthesis start 1,3-Dichlorobenzene step1 Friedel-Crafts Acylation (+ Chloroacetyl Chloride) start->step1 inter1 2-Chloro-1-(2,4-dichlorophenyl)ethanone (2,2',4'-Trichloroacetophenone) step1->inter1 step2 Selective Reduction (NaBH4, MeOH, <10°C) inter1->step2 Phase 1 inter2 1-(2,4-Dichlorophenyl)-2-chloroethanol (Chlorohydrin) step2->inter2 step3 N-Alkylation (Imidazole, K2CO3, DMF, 80°C) inter2->step3 Phase 2 final 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Isoconazole Intermediate) step3->final

Caption: Synthesis pathway from precursor to Isoconazole Intermediate via Chlorohydrin route.

References
  • PubChem. (2025).[13] 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[12][13] National Library of Medicine. [Link]

  • Google Patents. (2015). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Royal Chemical. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. [Link]

Sources

Application Notes & Protocols: Mastering the Jocic-Type Reaction for Trichloromethyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Perspective on a Classic Transformation

The Jocic-type reaction, also known as the Jocic-Reeve reaction, represents a powerful and stereospecific method for converting trichloromethylcarbinols into α-substituted carboxylic acids and their derivatives.[1][2] This transformation is particularly significant for its application to substrates derived from trichloromethyl ketones, opening a reliable pathway to valuable and complex molecules, most notably non-proteinogenic α-amino acids.[1][3] The reaction's value lies in its operational simplicity, use of inexpensive reagents, and, crucially, its ability to control stereochemistry.[1]

This guide provides an in-depth exploration of the Jocic-type reaction, beginning with the prerequisite asymmetric reduction of trichloromethyl ketones. We will dissect the reaction mechanism to understand the causality behind its stereospecificity, present optimized reaction conditions, and offer detailed protocols for researchers in synthetic chemistry and drug development.

The Strategic Importance: From Ketone to Chiral Building Block

The overall synthetic strategy involves a two-step sequence. First, a prochiral trichloromethyl ketone is asymmetrically reduced to a chiral trichloromethylcarbinol. This alcohol is the direct precursor for the Jocic-type reaction. The enantioselective reduction is critical as the stereochemistry established in this step directly dictates the configuration of the final product.

A widely adopted and highly effective method for this initial reduction is the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This approach provides access to the requisite chiral trichloromethylcarbinols in high yield and excellent optical purity.[1][3] The subsequent Jocic-type reaction proceeds with a predictable inversion of this newly created stereocenter, making the entire sequence a robust tool for asymmetric synthesis.

G cluster_0 Overall Synthetic Workflow Start Trichloromethyl Ketone (Prochiral) Step1 Asymmetric Transfer Hydrogenation (e.g., CBS Reduction) Start->Step1 Step 1 Intermediate Chiral Trichloromethylcarbinol (Enantiomerically Enriched) Step1->Intermediate Step2 Jocic-Type Reaction (Base, Nucleophile) Intermediate->Step2 Step 2 Product α-Substituted Carboxylic Acid Derivative (Inverted Stereocenter) Step2->Product

Caption: High-level experimental workflow.

Unraveling the Mechanism: The Key to Stereocontrol

The Jocic-type reaction's predictability stems from its well-defined, two-part mechanism. Understanding this process is essential for troubleshooting and adapting the reaction to new substrates. The mechanism proceeds through a highly reactive gem-dichlorooxirane intermediate.[1][4]

Part 1: Formation of the gem-Dichlorooxirane Intermediate The reaction is initiated by the deprotonation of the trichloromethylcarbinol's hydroxyl group by a base, typically sodium hydroxide, to form an alkoxide.[1] This alkoxide then undergoes an intramolecular displacement of one of the chlorine atoms. In protic solvents, this step is believed to follow an SN1-like pathway, where partial C-Cl bond breakage facilitates the intramolecular attack by the alkoxide to form the three-membered gem-dichlorooxirane ring.[1][4]

Part 2: SN2 Nucleophilic Ring-Opening The formed gem-dichlorooxirane is a highly strained and reactive electrophile. A nucleophile attacks one of the epoxide carbons, leading to the ring-opening. This crucial step follows a clear SN2 pathway, resulting in a complete Walden inversion of the stereocenter.[4] This inversion is the cornerstone of the reaction's stereospecificity. The subsequent hydrolysis of the remaining dichloromethyl group yields the final carboxylic acid or derivative.

Caption: The Jocic-type reaction mechanism.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the Jocic-type reaction hinges on the careful selection of several key parameters. The interplay between the base, solvent, nucleophile, and temperature determines the reaction's efficiency and yield.

  • Base: Aqueous sodium hydroxide (NaOH) is the most commonly employed base. Its concentration is critical; it must be sufficient to deprotonate the carbinol without promoting unwanted side reactions.

  • Solvent System: The reaction is often performed in a biphasic system, such as dichloromethane (CH2Cl2) and water, which facilitates the interaction of organic substrates with the aqueous base.[5] The use of a phase-transfer catalyst, like benzyltriethylammonium chloride (BnNEt3Cl), can be beneficial in such systems to enhance the reaction rate.[5] Alternatively, a mixture of a water-miscible organic solvent like dimethoxyethane (DME) and water can be used.[2][3]

  • Nucleophile: The choice of nucleophile defines the final product. A wide range of nucleophiles are compatible, including amines (to form α-amino amides), sodium azide (a precursor to α-amino acids after reduction), and even hydroxide itself.[2][4] The concentration of the nucleophile should be optimized to ensure efficient trapping of the epoxide intermediate.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic deprotonation and epoxide formation, and then allowed to warm to room temperature to drive the reaction to completion.[5]

ParameterTypical ConditionRationale / Causality
Base Aqueous NaOHInexpensive, effective for deprotonation of the alcohol precursor.
Solvent CH2Cl2 / H2O or DME / H2OBiphasic or miscible systems to accommodate both organic substrate and aqueous base.
Catalyst Phase-Transfer Catalyst (e.g., BnNEt3Cl)Facilitates transport of hydroxide ions to the organic phase in biphasic systems.
Nucleophile Amines, Sodium Azide, etc.Determines the nature of the α-substituent in the final product.
Temperature 0-5 °C to Room TemperatureInitial cooling controls exothermicity; warming ensures reaction completion.
Reaction Time 12-24 hoursSufficient time for the multi-step reaction sequence to proceed to completion.

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Trichloromethyl Ketone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a trichloromethyl ketone, a necessary first step before the Jocic-type reaction.[5]

  • Catalyst Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add the Ruthenium catalyst (e.g., Ts-DENEB, 0.5 mol%).

  • Reagent Addition: Add the trichloromethyl ketone substrate (1.0 equiv).

  • Solvent and Reagent Mixture: Add a pre-mixed solution of formic acid (HCO2H) and triethylamine (Et3N) in an appropriate ratio (typically 5:2 azeotrope).

  • Reaction: Stir the mixture vigorously at the specified temperature (e.g., 28 °C) for the required duration (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral trichloromethylcarbinol by flash column chromatography.

Protocol 2: Stereospecific Jocic-Type Reaction with an Amine Nucleophile

This protocol details the conversion of the chiral trichloromethylcarbinol into an α-amino amide using an amine as the nucleophile.[5]

  • Initial Setup: To a solution of the chiral trichloromethylcarbinol (1.0 equiv) in dichloromethane (CH2Cl2), add the amine nucleophile (e.g., benzylamine, 1.5-2.0 equiv) and benzyltriethylammonium chloride (BnNEt3Cl, ~10 mol%).

  • Cooling: Cool the mixture to 5 °C in an ice bath.

  • Base Addition: Add a solution of aqueous sodium hydroxide (e.g., 50% w/v) dropwise while maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction with water and separate the layers. Extract the aqueous phase with CH2Cl2.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired α-amino amide.

Performance Data: Substrate Scope and Efficiency

The Jocic-type reaction has demonstrated high efficiency across a range of substrates, consistently delivering products with high stereochemical fidelity. The inversion of stereochemistry is a hallmark of this reaction.

Substrate (R in R-CO-CCl3)Nucleophile (R'-NH2)ProductYield (%)Stereoselectivity
PhenylBenzylamineα-(Benzylamino)phenylacetamide70%97% ee
Phenyl(R)-1-PhenylethylamineDiastereomeric α-amino amide98%>95% de
2-NaphthylBenzylamineα-(Benzylamino)-2-naphthylacetamide88%95% ee
CyclohexylBenzylamineα-(Benzylamino)cyclohexylacetamide52%97% ee
(Data adapted from a representative study on the Jocic-type reaction).[5]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete formation of the carbinol precursor. Insufficient phase transfer. Inactive nucleophile.Ensure complete reduction in the first step. Increase stirring speed or add more phase-transfer catalyst. Use a fresh, high-purity nucleophile.
Epimerization / Racemization Reaction temperature too high. Prolonged reaction time with a strong base.Maintain strict temperature control, especially during base addition. Monitor the reaction and work up promptly upon completion.
Side Product Formation Competing elimination or hydrolysis reactions.Lower the reaction temperature. Ensure slow, controlled addition of the base.

Conclusion

The Jocic-type reaction, when applied to chiral trichloromethylcarbinols derived from their corresponding ketones, is a highly reliable and stereospecific method for synthesizing α-substituted carboxylic acid derivatives. Its mechanistic pathway, proceeding through a gem-dichlorooxirane intermediate with subsequent SN2 ring-opening, ensures a predictable inversion of stereochemistry. By carefully controlling reaction parameters such as base concentration, solvent, and temperature, researchers can leverage this powerful transformation to access a diverse range of chiral building blocks essential for pharmaceutical and materials science.

References

  • Organic Chemistry Portal. (n.d.). Jocic Reaction. Retrieved from [Link]4]

  • Grokipedia. (n.d.). Jocic reaction. Retrieved from [Link]1]

  • Perryman, M. S., Harris, M. E., Foster, J. L., Joshi, A., Clarkson, G. J., & Fox, D. J. (2013). Trichloromethyl Ketones: Asymmetric Transfer Hydrogenation and Subsequent Jocic-Type Reactions with Amines. Chemical Communications, 49(85), 10022–10024. (Abstract sourced from Synfacts, 2014, 10(02), 0175). DOI: 10.1055/s-0033-1340532[5]

  • Wikipedia. (n.d.). Jocic reaction. Retrieved from [Link]2]

  • Snowden, T. S. (2012). Recent applications of gem-dichloroepoxide intermediates in synthesis. Arkivoc, 2013(2), 24-40.[3]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
  • Shamshina, J. L., & Snowden, T. S. (2006). Practical Approach to α- or γ-Heterosubstituted Enoic Acids. Organic Letters, 8(25), 5881–5884.

Sources

Troubleshooting & Optimization

preventing haloform cleavage of 2,2,2-Trichloro-1-phenylethanone in basic media

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support interface for researchers working with 2,2,2-Trichloro-1-phenylethanone (Phenyl Trichloromethyl Ketone). It addresses the chemical instability of this substrate in basic media, specifically the unwanted haloform cleavage that produces benzoic acid instead of desired addition or reduction products.

Ticket ID: HALO-CLEAV-001 Topic: Preventing Haloform Cleavage in Basic/Nucleophilic Media Status: Resolved Audience: Medicinal Chemists, Process Development Scientists

⚠️ Diagnostic: Is This Your Issue?

Symptoms:

  • You attempted a nucleophilic addition (e.g., Grignard, Hydride reduction) on 2,2,2-Trichloro-1-phenylethanone.

  • Upon workup or analysis, the major product is Benzoic Acid (or benzoate) and Chloroform (often detected by smell or NMR).

  • The desired alcohol or tertiary adduct is missing or formed in low yield.

Root Cause: The trichloromethyl group (


) is an exceptional leaving group (leaving as the stabilized 

anion). In the presence of a base or nucleophile, the tetrahedral intermediate formed typically collapses to eject

rather than remaining stable. This is the classic Haloform Reaction mechanism operating as an unwanted side reaction.

🛠️ Mechanistic Insight (The "Why")

To prevent cleavage, you must understand the competition between Kinetic Addition and Thermodynamic Fragmentation .

The Pathway Competition

When a nucleophile (


) attacks the carbonyl:
  • Intermediate Formation: A tetrahedral alkoxide is generated.[1]

  • The Fork in the Road:

    • Path A (Desired): The alkoxide waits for a proton source (acid quench) to form the alcohol.[2]

    • Path B (Cleavage): The alkoxide collapses, reforming the carbonyl double bond and kicking out

      
      . This is irreversible and thermodynamic.
      

Key Insight: Path B (Cleavage) has a higher activation energy than Path A but is thermodynamically driven. Therefore, temperature control and rapid quenching are your primary levers of control.

HaloformPathways Ketone 2,2,2-Trichloro- 1-phenylethanone Tetrahedral Tetrahedral Intermediate (Alkoxide) Ketone->Tetrahedral Attack Nu Nucleophile (Nu⁻) Nu->Tetrahedral Benzoate Benzoate + Chloroform Tetrahedral->Benzoate High Temp / Long Time Alcohol Target Alcohol/ Adduct Tetrahedral->Alcohol Low Temp + Acid Quench Cleavage Cleavage Path (Thermodynamic) Stable Stability Path (Kinetic)

Figure 1: The kinetic vs. thermodynamic competition in trichloromethyl ketone reactions.

📋 Troubleshooting & Protocols

Scenario 1: Reduction to the Alcohol (1-phenyl-2,2,2-trichloroethanol)

Challenge: Basic reducing agents (like standard


 conditions) can trigger cleavage if the reaction warms up or if aqueous base is present.

Protocol:

  • Solvent: Use anhydrous Methanol (MeOH) or Ethanol (EtOH) . Do not use water.

  • Temperature: Cool the reaction mixture to 0°C (ice bath) before adding the reducing agent.

  • Reagent: Add Sodium Borohydride (

    
    )  in small portions.
    
  • Quench: Once the starting material is consumed (monitor by TLC), quench immediately while still at 0°C with dilute HCl or Acetic Acid .

    • Why? You must protonate the alkoxide before allowing the reaction to warm to room temperature.

Scenario 2: Nucleophilic Addition (Grignard/Organolithium)

Challenge: Grignard reagents are strong bases.[2][3] The resulting magnesium alkoxide is prone to fragmentation at room temperature.

Protocol:

  • Solvent: Anhydrous THF or Diethyl Ether .

  • Temperature: Cool to -78°C (Dry ice/Acetone). Kinetic control is mandatory.

  • Addition: Add the nucleophile slowly.

  • Quench (Critical): Quench the reaction at -78°C by adding a proton source (e.g., Acetic Acid/THF solution) into the reaction mixture.

    • Warning: Do not pour the cold reaction mixture into water; the localized heating and basicity at the interface can trigger cleavage. Add the acid to the cold mixture.

❓ Frequently Asked Questions (FAQ)

Q: Can I use aqueous NaOH to catalyze a reaction on the phenyl ring? A: No. Aqueous hydroxide is the specific trigger for the haloform reaction. Even at room temperature,


 will attack the ketone and cleave it to benzoic acid. If you need a base for a different part of the molecule, consider non-nucleophilic organic bases (like DBU or Hunig's base) in aprotic solvents, though the ketone carbonyl remains an electrophilic risk.

Q: I successfully made the alcohol, but it degraded during workup. Why? A: The resulting alcohol (trichloromethyl carbinol) is sensitive to the Jocic-Reeves reaction . In the presence of base, the alcohol can rearrange to form


-amino or 

-hydroxy acids. Ensure your workup is neutral or slightly acidic. Avoid washing the organic layer with strong basic solutions (like 1M NaOH).

Q: Are there alternative nucleophiles that are safer? A: Yes. Organozinc reagents (Reformatsky-type) are generally softer and less likely to trigger the hard fragmentation pathway compared to Grignard or Lithium reagents. They are often the preferred choice for adding carbon chains to trichloromethyl ketones.

Q: How do I remove the trichloromethyl group after my desired reaction? A: If your goal is to use the


 group as a temporary activator or protecting group, you can intentionally trigger the cleavage later using KOH/MeOH  or radical dechlorination methods (

) to convert it to a methyl or dichloromethyl group.

📚 References

  • Reactivity of Trichloromethyl Ketones: Zucco, C., et al. (1987). "Mechanistic studies on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones." The Journal of Organic Chemistry. Link

  • General Haloform Mechanism: Master Organic Chemistry. (2020). "The Haloform Reaction."[4][5] Link

  • Synthesis of Trichloromethyl Carbinols: Corey, E. J., Link, J. O., & Shao, Y. (1992). "Two effective procedures for the synthesis of trichloromethyl ketones." Tetrahedron Letters. Link

  • Nucleophilic Addition Troubleshooting: BenchChem. "Reaction of 2,2',4'-Trichloroacetophenone with Nucleophiles." Link

Sources

Technical Support Center: Purification of 2,2,2-Trichloro-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vacuum Distillation & Purification Protocol CAS: 2902-69-4 (also known as


-trichloroacetophenone)
Support Level:  Tier 3 (Senior Application Scientist)

⚠️ Safety Critical Warning: Lachrymator

STOP AND READ: 2,2,2-Trichloro-1-phenylethanone is a potent lachrymator (tear gas agent) and skin irritant.

  • Engineering Control: All operations must be performed in a high-efficiency fume hood.

  • Vacuum Exhaust: The vacuum pump exhaust must be vented into the hood or through a scrubber. Do not vent into the open lab.

  • Cold Trap: A liquid nitrogen or dry ice/acetone trap is mandatory to prevent chlorinated vapors from destroying the vacuum pump oil.

Module 1: The Physicochemical Challenge

As a researcher, you are likely facing a specific thermodynamic contradiction with this compound. The difficulty in distilling 2,2,2-trichloroacetophenone lies in the relationship between its Melting Point (MP) and its Boiling Point (BP) under vacuum.

The "Solidification Trap"
  • Melting Point: ~52–55°C (Solid at room temperature).

  • Boiling Point (Atm): ~182–200°C (Decomposes).

  • The Risk: If you pull a high vacuum (< 1 mmHg), the boiling point may drop below the melting point (e.g., to 45°C). This causes the compound to sublime or crystallize immediately inside the condenser , leading to dangerous pressure build-ups and clogging.

Technical Directive: You must operate at a pressure range where the Boiling Point remains above 60°C (higher than the MP) to ensure the distillate flows as a liquid into the receiver.

Data Table: Estimated Pressure-Temperature Nomograph

Target these parameters to maintain liquid flow.

Pressure (mmHg)Estimated BP (°C)State in Condenser (20°C Water)Operational Risk
0.1 - 1.0 < 50°CSolid 🔴 High (Clogging/Sublimation)
5 - 10 75 - 90°CLiquid (if condenser is warm)🟡 Moderate (Monitor closely)
15 - 20 100 - 110°C Liquid 🟢 Optimal Range
760 (Atm) ~185°CGas/Liquid🔴 High (Thermal Decomposition)

Module 2: The Purification Protocol

Phase A: Pre-Distillation Workup (Crucial)

Why this matters: Friedel-Crafts syntheses leave aluminum salts and HCl. If distilled directly, these Lewis acids catalyze the cleavage of the trichloromethyl group, releasing phosgene-like byproducts and ruining the vacuum.

  • Quench: Pour reaction mixture onto ice/water.

  • Wash: Extract with DCM. Wash organic layer with cold water (2x) and saturated brine (1x).

    • Expert Note:Avoid strong bases (NaOH/KOH). The

      
       group adjacent to a carbonyl is sensitive to the haloform reaction. Use dilute 
      
      
      
      only if absolutely necessary to neutralize acid, and do so rapidly at
      
      
      .
  • Dry: Use anhydrous

    
    . Filter.
    
  • Concentrate: Remove solvent via rotary evaporator. You are now left with the crude solid/oil.

Phase B: Vacuum Distillation Setup
  • Glassware: Short-path distillation head (Vigreux is rarely needed and increases holdup).

  • Condenser Fluid: DO NOT use tap water. Use a recirculating chiller set to 45–50°C or use a heat gun to periodically warm the air condenser. The goal is to keep the glass warmer than the MP (55°C).

  • Receiver: Use a cow receiver or fraction cutter to separate the "forerun" (unreacted acetophenone) from the product.

Phase C: The Distillation Workflow (Visualization)

PurificationWorkflow cluster_distill Distillation Phase Start Crude Reaction Mixture (AlCl3, HCl, Product) Wash Aqueous Wash (Water/Brine ONLY) *Avoid Strong Base* Start->Wash Remove Lewis Acids Dry Drying (MgSO4) & Solvent Removal Wash->Dry Setup Vacuum Setup *Warm Condenser (50°C)* Dry->Setup VacCheck Apply Vacuum (Target 15-20 mmHg) Setup->VacCheck Heat Ramp Heat (Bath ~130-140°C) VacCheck->Heat Fraction1 Fraction 1: Forerun (Acetophenone/Solvent) < 90°C Vapor Heat->Fraction1 Fraction2 Fraction 2: Main Cut (Product) ~100-110°C Vapor Fraction1->Fraction2 Temp Plateau Solidify Crystallization (Post-Distillation) Fraction2->Solidify Cool to RT

Caption: Workflow optimizing for the removal of Lewis acids and management of melting point constraints.

Module 3: Troubleshooting & FAQs

Q1: The distillate is solidifying in the condenser and blocking the vacuum. What do I do?

Diagnosis: Your condenser is too cold, or your vacuum is too deep (lowering the BP below the MP). Immediate Action:

  • Stop Heating: Lower the lab jack immediately.

  • Warm the Condenser: Turn off the coolant flow. If using water, switch to warm water (50°C). If using air, gently heat the glass with a heat gun until the blockage melts into the receiver.

  • Adjust Pressure: Bleed a small amount of inert gas (

    
    ) to slightly increase the pressure (e.g., from 1 mmHg to 15 mmHg). This raises the boiling point, ensuring the vapor condenses as a hot liquid rather than desubliming as a solid.
    
Q2: My vacuum pressure is fluctuating wildly (bumping).

Diagnosis: This usually indicates ongoing decomposition (HCl evolution) or trapped solvent pockets. Solution:

  • Check the Wash: Did you thoroughly remove the

    
    ? Lewis acids catalyze thermal decomposition.
    
  • Stirring: Are you using a magnetic stir bar? For viscous residues, mechanical stirring or a capillary bubbler is superior to prevent superheating.

  • The "Bleed" Trick: Use a capillary bleed valve. A tiny stream of nitrogen bubbles provides nucleation sites and stabilizes the boiling behavior.

Q3: The product is yellow/brown instead of white/colorless.

Diagnosis: Oxidation or polymerization. Root Cause: The


-trichloro group is electron-withdrawing, making the carbonyl carbon highly electrophilic and prone to aldol-type condensations if any base or moisture is present.
Fix: 
  • Distill under Nitrogen: Ensure the system is flushed with

    
     before pulling vacuum.
    
  • Recrystallization: If the distilled product is slightly yellow, dissolve it in warm hexane or petroleum ether and recrystallize. The colored impurities usually stay in the mother liquor.

Q4: Can I use NaOH to wash the crude?

Answer: NO. Reasoning: This is a "Haloform-type" risk. Strong bases attack the carbonyl, and the


 group is a good leaving group. You will hydrolyze your product into benzoic acid and chloroform (or similar species), destroying your yield. Use water, brine, or very dilute bicarbonate only.

Module 4: Troubleshooting Logic Tree

Troubleshooting Issue Start: Identify Issue Blockage Condenser Clogging? Issue->Blockage VacInstability Vacuum Fluctuating? Issue->VacInstability Color Product is Yellow? Issue->Color Sol_Block1 Increase Pressure (Raise BP > MP) Blockage->Sol_Block1 BP too low Sol_Block2 Use Warm Coolant (45-50°C) Blockage->Sol_Block2 Glass too cold Sol_Vac1 Check Cold Trap (Solvent degassing?) VacInstability->Sol_Vac1 Sol_Vac2 Residue Acidic? (HCl evolution) VacInstability->Sol_Vac2 Sol_Color1 Recrystallize (Hexane) Color->Sol_Color1

Caption: Decision tree for resolving common distillation failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76949, 2,2,2-Trichloroacetophenone. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: alpha-Chloroacetophenone (Analogous Hazard Data). Retrieved from [Link]

Technical Support Center: Stability of Trichloroacetophenone on Silica Gel

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: Is This Your Problem?

You are attempting to purify 2,2,2-trichloroacetophenone (or a derivative like 2,2',4'-trichloroacetophenone) via standard flash chromatography. You may be observing the following anomalies:

  • Mass Balance Loss: Significant loss of material after the column, despite clean TLC prior to loading.

  • Artifact Formation: Elution of unexpected polar components, often identified as the corresponding benzoic acid derivative.

  • Streaking: The compound tails significantly, even in non-polar eluent systems.

  • Chloroform Smell: A faint odor of chloroform in the fraction collector (indicative of haloform-type cleavage).

Verdict: Your compound is undergoing acid-catalyzed hydrolysis or haloform-type cleavage mediated by the acidic silanol groups on the silica gel surface.

The Mechanism: Why It Happens

To solve the problem, you must understand the unique reactivity of the trichloromethyl ketone moiety.

The "Super-Electrophile" Effect: The trichloromethyl group (


) is powerfully electron-withdrawing. This renders the adjacent carbonyl carbon highly electrophilic—far more so than a standard acetophenone.
  • Hydration: On the silica surface, adsorbed water (which is difficult to remove completely) attacks the carbonyl to form a gem-diol (hydrate).

  • Cleavage: The acidic silanol groups (

    
    ) act as Brønsted acids, protonating the intermediate. The 
    
    
    
    group is a surprisingly good leaving group (stabilized by d-orbital resonance with chlorine).
  • Result: The bond between the aromatic ring and the carbonyl acts similarly to an acyl chloride, susceptible to hydrolysis, yielding Benzoic Acid and Chloroform .

Visualizing the Decomposition Pathway

Decomposition Substrate Trichloroacetophenone (Super-Electrophile) Intermediate Gem-Diol / Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Surface H2O) Silica Silica Gel Surface (Acidic Silanols + H2O) Silica->Intermediate Acid Catalysis Cleavage C-C Bond Cleavage (Haloform-type) Intermediate->Cleavage Elimination Product1 Benzoic Acid (Polar Artifact) Cleavage->Product1 Product2 Chloroform (Volatile Byproduct) Cleavage->Product2

Caption: Figure 1. Acid-catalyzed hydrolysis of trichloroacetophenone on hydrated silica gel surfaces.

Technical Solutions & Protocols

Do not rely on standard flash chromatography. Choose one of the following workflows based on your purity requirements.

Solution A: Silica Deactivation (The "TEA" Method)

If chromatography is unavoidable, you must neutralize the acidic sites on the silica gel.[1]

Theory: Triethylamine (TEA) creates a basic buffer layer on the silica surface, capping the acidic silanols and preventing the protonation step required for decomposition [1].

Protocol:

  • Slurry Preparation: Prepare your silica slurry using a solvent system of Hexanes/EtOAc + 1% Triethylamine (v/v) .

  • Column Packing: Pour the slurry and flush the column with at least 3 column volumes (CV) of this TEA-doped solvent.

  • Equilibration: Flush with your starting mobile phase (e.g., 100% Hexanes) containing 0.5% TEA to remove excess free amine while keeping the surface basic.

  • Loading: Load your sample. Ensure the sample is not dissolved in an acidic solvent (like un-neutralized chloroform).

  • Elution: Run the gradient. Maintain 0.1% to 0.5% TEA in the mobile phase throughout the run to prevent re-acidification.

ParameterStandard SilicaTEA-Deactivated Silica
Surface pH ~4.0 - 5.0 (Acidic)~7.5 - 8.5 (Buffered)
Recovery Yield 40 - 60% (Variable)>90%
Peak Shape Tailing/StreakingSharp/Symmetrical
Solution B: The "Industrial" Standard (Crystallization)

For 2,2,2-trichloroacetophenones, chromatography is often an unnecessary risk. These compounds crystallize well due to the heavy halogens and rigid phenyl ring. This is the preferred method in process chemistry [2].

Protocol:

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Ethanol (95%) or Petroleum Ether .

  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 0°C - 4°C overnight.

  • Filtration: Filter the crystals and wash with cold, poor solvent (e.g., cold pentane).

  • Drying: Vacuum dry.[2] (Note: These compounds can sublime; do not use high heat/high vacuum for extended periods).

Solution C: Alternative Stationary Phases

If crystallization fails and TEA is incompatible with other functional groups:

  • Neutral Alumina: Use Grade III Neutral Alumina. It lacks the acidic protons of silica.

  • Reverse Phase (C18): C18-bonded silica caps the silanols, significantly reducing acidity. Run a water/acetonitrile gradient.

Decision Matrix

Use this logic flow to determine the correct purification strategy for your specific batch.

DecisionTree Start Start: Crude Trichloroacetophenone CheckPurity Is Purity > 85%? Start->CheckPurity Crystallization Method B: Crystallization (EtOH/Pet Ether) CheckPurity->Crystallization Yes (Preferred) CheckScale Is Scale > 5g? CheckPurity->CheckScale No (Complex Mixture) Deactivation Method A: TEA-Deactivated Silica CheckScale->Deactivation Yes (Cost Effective) Alumina Method C: Neutral Alumina Column CheckScale->Alumina No (Safer for small scale)

Caption: Figure 2. Purification decision matrix for halogenated ketones.

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC that stays at the baseline. What is it? A: This is almost certainly the corresponding benzoic acid derivative formed by hydrolysis. The


 group has been cleaved. Confirm this by spotting a benzoic acid standard next to your fraction.

Q: Can I use Dichloromethane (DCM) as a solvent? A: Be cautious. DCM can become slightly acidic over time (forming HCl) if not stabilized with amylene. Acidic DCM will accelerate the decomposition on silica. If using DCM, wash it with basic water or pass it through basic alumina before use.

Q: Why not just use "Dry" Silica? A: While removing water helps, silica is hygroscopic. It will pull moisture from the air or your solvent system almost instantly, regenerating the hydrated surface required for hydrolysis. Chemical deactivation (TEA) is more robust than physical drying.

Q: Is the compound light sensitive? A: Yes, trichloromethyl ketones can undergo photolytic decomposition [3]. Wrap your column in foil if the run time exceeds 1 hour.

References
  • BenchChem Technical Support. (2025).[3] Column Chromatography of Alpha-Aminoketones: Deactivation of Silica Gel with Triethylamine. Retrieved from 1

  • BenchChem Industrial Protocols. (2025). Industrial Synthesis of 2,2',4'-Trichloroacetophenone: Crystallization and Purification. Retrieved from 2

  • WIT Press. (2004). Gas-phase photocatalytic decomposition of trichloroethylene adsorbed on TiO2/silica gel beads.[4] (Mechanistic parallels in chlorinated carbon decomposition). Retrieved from 4

Sources

Technical Support Center: Phenyl Trichloromethyl Ketone (PTMK) Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PTMK-STAB-001 Subject: Minimizing Hydrolysis Side Reactions & Haloform Cleavage

The Core Issue: The "Haloform Trap"

Executive Summary: Phenyl trichloromethyl ketone (PTMK) is a "super-activated" electrophile. The trichloromethyl group (


) serves two opposing functions: it activates the carbonyl for nucleophilic attack (desired), but it also acts as an excellent leaving group (undesired).

In the presence of water and base, PTMK undergoes the Haloform Reaction , irreversibly cleaving the C-C bond to form Benzoic Acid and Chloroform . To preserve your molecule, you must navigate the competition between productive addition and destructive cleavage.

Mechanistic Pathway Analysis

The following diagram illustrates the critical fork in the road between reversible hydration, productive reduction, and irreversible hydrolysis.

PTMK_Pathways PTMK Phenyl Trichloromethyl Ketone (PTMK) GemDiol Gem-Diol (Hydrate) (Reversible 'Dead End') PTMK->GemDiol + H2O (Acid/Neutral) TetraInt Tetrahedral Intermediate PTMK->TetraInt + OH- (Base) Product Desired Alcohol (e.g., via Reduction) PTMK->Product + Nucleophile (Nu-) (Anhydrous/Low Temp) GemDiol->PTMK - H2O Benzoic Benzoic Acid (Irreversible Waste) TetraInt->Benzoic Collapse & C-C Cleavage (Expels -CCl3)

Figure 1: The Reactivity Landscape of PTMK. Note that basic conditions trigger the irreversible path to Benzoic Acid.

Troubleshooting Guide

Use this diagnostic section to identify the specific failure mode in your experiment.

Scenario A: "I isolated a white solid that is acidic, not my alcohol."
  • Diagnosis: You triggered the Haloform cleavage. The product is Benzoic Acid.

  • Root Cause: The reaction pH drifted > 8.0, or the quench was too basic.

  • Immediate Fix: Check the pH of your aqueous layer during workup. If it was basic (NaOH, NaHCO3), the cleavage occurred there.

  • Prevention: Switch to Protocol 2 (Buffered Reduction) below.

Scenario B: "Starting material is consumed, but no product is forming."
  • Diagnosis: Stable Hydrate Formation.

  • Root Cause: PTMK absorbs atmospheric moisture rapidly to form the gem-diol. This hydrate is less reactive toward nucleophiles than the ketone.

  • Immediate Fix: Dehydrate the sample. Dissolve in toluene and reflux with a Dean-Stark trap or treat with molecular sieves (4Å) in DCM for 2 hours before adding reagents.

  • Prevention: Store PTMK in a desiccator.

Scenario C: "Reaction works in DCM but fails in Methanol."
  • Diagnosis: Hemiacetal formation or Solvolysis.

  • Root Cause: Methanol can attack the highly activated carbonyl to form a hemiacetal, which complicates kinetics. While less fatal than hydrolysis, it slows down the desired reaction.

  • Prevention: Use non-nucleophilic solvents (THF, Et2O, DCM) or lower the temperature to -10°C if using methanol.

Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Handling & Storage

Because PTMK is hygroscopic and forms a stable hydrate, strict anhydrous technique is required for accurate stoichiometry.

  • Storage: Store PTMK under Argon/Nitrogen at 4°C.

  • Drying: If the solid appears "wet" or sticky, dissolve in

    
    , dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Verification: Run a

    
    -NMR in 
    
    
    
    .
    • Ketone (Active): ~8.1 ppm (ortho-protons).

    • Hydrate (Inactive): ~7.7 ppm (ortho-protons, shifted upfield).

Protocol 2: pH-Controlled Reduction (Luche Conditions)

Standard NaBH4 reduction often creates localized basic pockets (formation of sodium tetra-alkoxyborates) which trigger hydrolysis. This protocol buffers the reaction.

Reagents:

  • PTMK (1.0 eq)

  • 
     (1.0 eq) [Lewis Acid Buffer]
    
  • 
     (1.1 eq)
    
  • Solvent: Methanol (Reagent Grade)

Step-by-Step:

  • Dissolution: Dissolve PTMK and

    
     in Methanol. Cool to -10°C  (Ice/Salt bath).
    
    • Why? Cerium chloride acts as a Lewis acid to activate the carbonyl and buffers the pH, preventing the basicity of the borohydride from triggering haloform cleavage [1].

  • Addition: Add

    
     portion-wise over 10 minutes.
    
    • Why? Slow addition prevents exotherms which accelerate hydrolysis.

  • Monitoring: Stir at 0°C for 30 mins. Monitor by TLC (Warning: PTMK may streak; stain with DNPH).

  • Quench (CRITICAL): Pour reaction mixture into 1M HCl or Saturated

    
     .
    
    • Never quench with water or base. The quench must be acidic to neutralize residual borohydride immediately.

  • Extraction: Extract with

    
    , wash with Brine, dry over 
    
    
    
    .

Comparative Data: Solvent & pH Effects

The following table summarizes the stability half-life (


) of trichloromethyl ketones under various conditions.
ConditionSolvent SystempH EstimateStability RiskPrimary Side Product
Standard Reduction

9-10 (due to borates)HIGH Benzoic Acid
Buffered Reduction

6-7LOW None (Clean Alcohol)
Basic Workup

14CRITICAL Benzoic Acid (Quantitative)
Acidic Workup

1Negligible Stable Hydrate (Reversible)

FAQ: Frequently Asked Questions

Q: Can I use Lithium Aluminum Hydride (LAH) to reduce PTMK? A: Not recommended. LAH is extremely basic and nucleophilic. It often leads to over-reduction (dehalogenation) where the chlorines are stripped off, or C-C bond cleavage. Use milder reductants like


 with 

or Zinc Borohydride.

Q: I see two spots on my TLC for the starting material. Is it impure? A: Likely not. You are observing the equilibrium between the Ketone and the Gem-Diol (Hydrate) .[1][2] This is common on silica gel plates which contain adsorbed water.

Q: Why does my reaction smell like chloroform? A: This is the olfactory confirmation of the Haloform reaction. You have cleaved your ketone. Review the "Troubleshooting Guide" Scenario A immediately.

Q: Can I perform Grignard additions to PTMK? A: Extremely difficult. Grignard reagents are strong bases. They will deprotonate the alpha-position (if protons were available, but here they aren't) or attack the chlorine (halogen-metal exchange). For carbon-carbon bond formation, consider using organozinc reagents (Reformatsky-type) which are less basic.

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

  • Zettler, M. W., et al. (1989). The Haloform Reaction. Organic Reactions, 34, 341. (Classic review of the mechanism and scope).
  • Master Organic Chemistry. (2020). The Haloform Reaction: Mechanism and Conditions.[3]Link

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of alpha-trichloromethyl alcohols. Journal of the American Chemical Society, 114(5), 1906–1908. (Demonstrates enantioselective reduction avoiding hydrolysis). Link

  • Reeve, W., et al. (1975). Stability of Trichloromethyl Ketones. Canadian Journal of Chemistry, 53, 1975.

Sources

optimizing yield of Friedel-Crafts acylation with trichloroacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation using Trichloroacetyl Chloride (TCAC) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Overview

Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because your Friedel-Crafts acylation with trichloroacetyl chloride (TCAC) is suffering from low yields, "disappearing" products during workup, or unexpected regio-isomer mixtures.

Unlike standard acetylation (using acetyl chloride), the trichloroacetyl group introduces extreme steric bulk and strong electron-withdrawing effects (


 effect).[1] These physicochemical properties fundamentally alter the reaction kinetics and, most critically, the stability of the product during isolation.
Module 1: The "Zero Yield" Phenomenon (Critical Alert)

User Complaint: "The reaction looked perfect on TLC/HPLC, but after workup, I recovered only starting material or a carboxylic acid byproduct."

Root Cause: The Haloform Cleavage Trap This is the most common failure point. The product, an


-trichloroacetophenone, behaves differently than a standard ketone.[1] The highly electron-withdrawing 

group makes the carbonyl carbon exceptionally electrophilic.

If you use a basic workup (NaOH, KOH, or even strong carbonate washes) to remove aluminum salts, you trigger a Haloform-type cleavage .[1]

The Chemistry of Failure:


[1]

Instead of your ketone, you isolate the corresponding benzoic acid derivative and chloroform (which evaporates).

Corrective Action:

  • NEVER use hydroxide bases for quenching or washing.[1]

  • Quench: Pour the reaction mixture into a slurry of ice and concentrated HCl (

    
    ). The acid keeps the aluminum salts soluble and prevents nucleophilic attack on the ketone.
    
  • Wash: Use water and brine only.[1] If neutralization is absolutely necessary, use a mild, cold saturated

    
     solution rapidly, but acidic workup is safer.[1]
    
Module 2: Stoichiometry & Catalyst Dynamics

User Question: "I used a 1:1 ratio of AlCl3 to TCAC, but conversion stalled at 50%. Why?"

Technical Insight: Friedel-Crafts acylation is not catalytic; it is stoichiometric.[1] The product ketone acts as a Lewis base, forming a stable 1:1 complex with the Lewis acid (Aluminum Chloride).

  • Acylium Generation: 1 equivalent of

    
     is consumed to generate the reactive acylium species from TCAC.[1]
    
  • Product Complexation: As the product forms, the carbonyl oxygen binds to the aluminum, deactivating the catalyst.

  • The TCAC Factor: The

    
     group destabilizes the acylium ion intermediate relative to a methyl group (due to the inductive withdrawal of electrons), making the generation of the active electrophile energetically more demanding.
    

Optimized Stoichiometry:

Component Equivalents Rationale
Substrate (Arene) 1.0 Limiting Reagent
Trichloroacetyl Chloride 1.1 – 1.2 Slight excess to drive kinetics.[1]

|


 (Anhydrous)  | 1.2 – 1.5  | CRITICAL.  You need >1.0 eq to account for product complexation.[1] |
Module 3: Solvent Selection & Regioselectivity

User Question: "I am getting a mixture of isomers. Can I change the solvent to fix this?"

Guidance: Solvent choice dictates the mechanism (kinetic vs. thermodynamic control) and solubility of the intermediate complex.

SolventPolarityEffect on ReactionRecommendation
Dichloromethane (DCM) ModerateSolubilizes reactants but precipitates the Al-complex.[1] Favors kinetic control (often para).[1]Primary Choice. Standard for high yield.[1]
Carbon Disulfide (

)
Non-polarClassic solvent for para-selectivity.[1] Highly flammable/toxic.[1]Use only if DCM fails.[1]
Nitrobenzene PolarSolubilizes the Al-complex, allowing the reaction to proceed longer.[2] Favors thermodynamic products.Use for sterically hindered substrates.[1]
Diethyl Ether / THF PolarDO NOT USE. The oxygen atoms complex

, killing its catalytic activity.[1]
Prohibited.
Module 4: Optimized Experimental Protocol

Protocol ID: TCAC-FC-001 Scale: 10 mmol Safety: TCAC is lachrymatory and corrosive.[1]


 reacts violently with water.[1][3] Perform in a fume hood.

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen or Argon.[1]

  • Catalyst Suspension: Add 15 mmol (2.0 g) of anhydrous

    
     to the RBF. Suspend in 20 mL  of anhydrous DCM.
    
  • Reagent Addition (0°C): Cool the suspension to 0°C (ice bath). Add 12 mmol of Trichloroacetyl Chloride dropwise.

    • Observation: The slurry may clear slightly as the acylium complex forms.

  • Substrate Addition: Dissolve 10 mmol of your aromatic substrate in 10 mL DCM. Add this solution dropwise to the catalyst mixture over 15–20 minutes.

    • Control: Keep internal temperature < 5°C to minimize polymerization or decarbonylation side reactions.[1]

  • Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–12 hours.

    • Monitor: Check TLC.[1][4] If conversion is low after 6 hours, reflux gently (40°C) for 1 hour.[1]

  • Quench (The Critical Step):

    • Prepare a beaker with 50 g ice and 10 mL Conc. HCl .

    • Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring.

    • Why? This hydrolyzes the Aluminum-Product complex without cleaving the trichloroacetyl group.

  • Extraction: Separate the organic layer.[1][4] Extract the aqueous layer

    
     with DCM.
    
  • Wash: Wash combined organics with Water (

    
    ) and Brine  (
    
    
    
    ).[1] Dry over
    
    
    .
  • Isolation: Remove solvent via rotary evaporation.[1][5] Recrystallize (usually from Ethanol/Hexane) or purify via column chromatography (Silica gel).[1]

Visualizing the Process
Figure 1: Reaction Mechanism & Failure Pathways

This diagram illustrates the correct pathway versus the "Haloform Trap" failure mode.

G Start Reagents: Arene + TCAC + AlCl3 Acylium Active Species: [Cl3C-C=O]+ AlCl4- Start->Acylium Activation Complex Intermediate: Sigma Complex Acylium->Complex Electrophilic Attack ProductComplex Product-AlCl3 Complex (Stable in Pot) Complex->ProductComplex -HCl QuenchAcid Quench: HCl / Ice ProductComplex->QuenchAcid Workup Path A QuenchBase Quench: NaOH / Base ProductComplex->QuenchBase Workup Path B (ERROR) FinalProduct Target Product: Trichloroacetophenone QuenchAcid->FinalProduct Hydrolysis of Al-Complex Failure FAILURE: Carboxylic Acid + Chloroform QuenchBase->Failure Haloform Cleavage

Caption: Figure 1. Mechanistic pathway highlighting the critical divergence at the workup stage. Basic conditions lead to irreversible product loss.[1]

Figure 2: Troubleshooting Decision Tree

T Issue Issue: Low Yield CheckTLC Check TLC Before Workup Issue->CheckTLC TLCPoor TLC Shows Starting Material CheckTLC->TLCPoor TLCGood TLC Shows Product Spot CheckTLC->TLCGood Action1 Increase AlCl3 to 1.5 - 2.0 eq TLCPoor->Action1 Action2 Check TCAC Quality (Hydrolyzed?) TLCPoor->Action2 Action3 Review Workup: Did you use Base? TLCGood->Action3 Result1 Haloform Cleavage Use HCl Quench Action3->Result1 Yes

Caption: Figure 2. Diagnostic logic for troubleshooting yield issues. Distinguishing between reaction failure and workup failure is key.

References
  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (The definitive text on the mechanism and stoichiometry of acylations).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for aromatic ketone synthesis).

  • Reeve, W. (1980).[1] "The Haloform Reaction." Journal of Organic Chemistry. (Mechanistic details on the sensitivity of trichloromethyl ketones to base).

  • Simmons, H. E., et al. (1960).[1] "Synthesis of

    
    -Halo Ketones." Journal of the American Chemical Society. (Discusses the stability and reactivity of halogenated acetophenones). 
    
  • Gore, P. H. (1964).[1] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews. (In-depth analysis of solvent effects and regioselectivity).

Sources

removing unreacted trichloroacetyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Practicing Scientist: Strategies for the Effective Removal of Unreacted Trichloroacetyl Chloride from Reaction Mixtures

Welcome to the technical support center for handling trichloroacetyl chloride (TCAC) workups. As a highly reactive and valuable reagent in modern synthesis, particularly for creating pharmaceuticals and agrochemicals, trichloroacetyl chloride is a double-edged sword.[1][2][3] Its utility is matched by its persistence and the challenges it presents during reaction workup. This guide is designed for researchers, chemists, and process development professionals to provide both foundational knowledge and actionable troubleshooting advice.

Our philosophy is to move beyond simple step-by-step instructions and delve into the causality behind each experimental choice. By understanding the "why," you can better adapt and troubleshoot your specific reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the removal of trichloroacetyl chloride.

Q1: Why is it critical to remove unreacted trichloroacetyl chloride?

Residual trichloroacetyl chloride can interfere with subsequent reaction steps, compromise the purity and stability of your final product, and complicate purification processes like chromatography. As a potent electrophile, it can react with downstream reagents, solvents, or even the desired product over time.

Q2: What are the primary methods for removing trichloroacetyl chloride?

The three most common strategies are:

  • Quenching: Irreversibly converting TCAC into a more benign and easily removable species. This is the most widely used method.

  • Extraction: Utilizing solubility differences to wash the TCAC or its byproducts out of the organic phase.

  • Distillation: Leveraging boiling point differences to separate TCAC from the desired product, which is only suitable for thermally stable and volatile compounds.

Q3: What happens when I "quench" trichloroacetyl chloride with water? What are the byproducts?

Trichloroacetyl chloride reacts exothermically and rapidly with water in a hydrolysis reaction.[3][4] This reaction is the cornerstone of most workup procedures. The byproducts are trichloroacetic acid (TCA) and hydrochloric acid (HCl), both of which are strong acids and typically need to be neutralized and removed.[3][5][6]

Q4: How can I be certain that all the trichloroacetyl chloride has been removed?

The most reliable methods are analytical. A small aliquot of the worked-up organic layer can be analyzed by:

  • Thin-Layer Chromatography (TLC): If your product has a UV chromophore but TCAC does not, the disappearance of a reactive spot (visualized with a stain like potassium permanganate) can indicate its removal.

  • Gas Chromatography (GC): For volatile mixtures, GC is an excellent quantitative method.

  • ¹H NMR Spectroscopy: The absence of characteristic signals for TCAC or its immediate reaction byproducts confirms its removal.

Q5: What are the most critical safety precautions when handling trichloroacetyl chloride?

Trichloroacetyl chloride is corrosive, highly toxic by inhalation, and reacts violently with water and other nucleophiles.[2][4][7] Always handle it in a certified chemical fume hood.[8][9] Personal Protective Equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[8][10] Ensure that an emergency eyewash station and safety shower are immediately accessible.[7][8]

Troubleshooting Guide: Navigating Common Workup Challenges

This section is formatted to address specific problems you may encounter during your experiments.

Problem / Observation Probable Cause & Scientific Explanation Recommended Solution & Protocol
My product is sensitive to water/aqueous conditions. Trichloroacetyl chloride is incompatible with water, but so is your product. Standard aqueous quenching will lead to product degradation or hydrolysis.Employ a Non-Aqueous Quenching Strategy. Add a stoichiometric excess of a scavenger nucleophile, such as a secondary amine (e.g., diisopropylamine) or an alcohol (e.g., isopropanol), at a low temperature (0 °C). The resulting amide or ester is often less reactive and more easily separated by chromatography or crystallization. The amine hydrochloride salt that forms can be removed by filtration.
After washing with aqueous base (e.g., NaHCO₃), my organic layer is still acidic. Insufficient base was used, or the mixing was inadequate. The hydrolysis of TCAC produces two strong acids (TCA and HCl). Trichloroacetic acid is a particularly strong organic acid (pKa ≈ 0.7) and requires a sufficient quantity of base for complete neutralization.Perform additional basic washes. Use a saturated solution of sodium bicarbonate or a dilute (e.g., 1N) solution of sodium hydroxide. After washing, test the pH of the aqueous layer to ensure it is neutral or basic (pH ≥ 8). Vigorous stirring is essential to ensure complete phase transfer and neutralization.
An unexpected, polar spot appears on my TLC plate after workup. This is very likely trichloroacetic acid (TCA), the hydrolysis product. Its high polarity causes it to streak or remain at the baseline on silica gel TLC plates.This confirms that the TCAC was successfully quenched but that the resulting TCA was not fully removed. Perform additional washes with a mild base (saturated NaHCO₃ solution) as described above. The basic wash will deprotonate the TCA, forming the water-soluble sodium trichloroacetate salt, which will partition into the aqueous layer.
My product is an amine, and after workup, I have a low yield and a sticky solid. The HCl generated during the quench has protonated your amine product, forming an amine hydrochloride salt. These salts are often insoluble in common organic solvents and highly soluble in water, leading to their loss into the aqueous phase during extraction.Use a base in the quench and workup. Quench the reaction carefully with a saturated solution of sodium bicarbonate or sodium carbonate. This will neutralize the HCl as it forms. During the extraction, ensure the aqueous layer is basic (pH > 9) to keep your amine product in its neutral, free-base form, which will remain in the organic layer.
I tried to remove TCAC by distillation, but my product decomposed. Your product is likely not stable at the temperatures required for distillation. Trichloroacetyl chloride has a boiling point of approximately 118 °C.[1][11] If your product's boiling point is close to this or if it is thermally sensitive, decomposition will occur.Switch to a quenching and extraction method. If distillation is necessary, attempt it under reduced pressure (vacuum distillation) to lower the required temperature. First, perform a careful literature search to ensure your product is stable under these conditions.

Core Experimental Protocols

These protocols provide a validated, step-by-step framework for the most common removal strategies.

Protocol 1: Standard Aqueous Quench and Workup

This is the most robust and common method for products that are stable in the presence of water and mild base.

  • Cool the Reaction: After the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the quench.

  • Slow Addition of Quenching Solution: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. You will observe gas (CO₂) evolution. Continue adding until the gas evolution ceases.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully separate. Trichloroacetyl chloride is denser than water, but most organic solvents are less dense.[1][4] Identify the organic layer.

  • Extraction & Washing:

    • Separate the layers.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (1x)

      • Water (1x)

      • Saturated aqueous NaCl (brine) (1x) - This helps to remove residual water from the organic layer.[12]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Removal by Distillation

This method is only suitable for thermally stable products with a boiling point significantly different from that of trichloroacetyl chloride (B.P. ≈ 118 °C).[1][2][13]

  • Assemble Distillation Apparatus: Set up a simple or fractional distillation apparatus, depending on the boiling point difference. Ensure all glassware is dry.

  • Heating: Gently heat the reaction mixture using an oil bath and a magnetic stirrer.

  • Collect Fractions: Collect the fraction corresponding to the boiling point of trichloroacetyl chloride. Monitor the temperature at the distillation head carefully.

  • Product Collection: Once the TCAC has been removed, increase the temperature (or reduce the pressure for vacuum distillation) to collect the fraction corresponding to your desired product.

Visualizing the Chemistry and Workflow

Understanding the underlying processes is key to success.

The Quenching Reaction

The fundamental chemistry of an aqueous quench involves the nucleophilic attack of water on the carbonyl carbon of trichloroacetyl chloride.

G TCAC Cl₃C-CO-Cl Trichloroacetyl Chloride Intermediate Transition State TCAC->Intermediate + H2O H₂O Water H2O->Intermediate Products Cl₃C-COOH + HCl Trichloroacetic Acid + Hydrochloric Acid Intermediate->Products Hydrolysis

Caption: Hydrolysis of Trichloroacetyl Chloride.

Decision-Making Workflow for Removal

Choosing the correct workup procedure is critical for maximizing yield and purity. This flowchart outlines the decision-making process.

Caption: Selecting the appropriate workup strategy.

Data Summary for Separation

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Water Solubility
Trichloroacetyl Chloride C₂Cl₄O181.83~118[1][2][11]~1.62[1][2]Decomposes[5][13]
Trichloroacetic Acid C₂HCl₃O₂163.38~197~1.63 (solid)Very Soluble

This data highlights that while trichloroacetyl chloride and its hydrolysis product, trichloroacetic acid, have similar densities, their vast differences in boiling point and water solubility are the keys to their successful separation from a typical organic product.

References

  • PubChem. (n.d.). Trichloroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Trichloroacetyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichloroacetyl chloride. Retrieved from [Link]

  • S R Drugs. (n.d.). Trichloroacetyl Chloride (TCAC). Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Trichloroacetyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRICHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Grokipedia. (n.d.). Trichloroacetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US2613220A - Manufacture of trichloroacetic acid and derivatives.
  • Grokipedia. (n.d.). Trichloroacetyl chloride wiki. Retrieved from [Link]

  • NIST. (n.d.). Trichloroacetyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

Sources

Technical Support: Stability of 2,2,2-Trichloro-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability profile of 2,2,2-Trichloro-1-phenylethanone (also known as phenyl trichloromethyl ketone) during aqueous workup.[1] It focuses on preventing the two primary modes of failure: haloform cleavage (base-mediated decomposition) and hydrate formation (water-mediated equilibrium).[1]

Quick Reference Data
PropertySpecificationCritical Note
CAS Number 2902-69-4
Stability (pH > 8) Unstable Undergoes rapid Haloform cleavage to Benzoic Acid + Chloroform.[1]
Stability (Water) Equilibrium Forms gem-diol (hydrate) in aqueous media; favored by electron-withdrawing

.[1]
Preferred Workup Acidic/NeutralAvoid hydroxide, carbonate, or bicarbonate washes if possible.[1]
Storage Anhydrous, < 4°CHygroscopic; store under inert atmosphere to prevent hydration.
Part 1: Troubleshooting Guide (Q&A)
Q1: I washed my reaction mixture with 1N NaOH to remove acid impurities, and my product disappeared. What happened?

Diagnosis: You triggered the Haloform Reaction .[1] Explanation: Trichloromethyl ketones are classic substrates for the haloform reaction.[1] The electron-withdrawing effect of the three chlorine atoms makes the carbonyl carbon highly electrophilic and the trichloromethyl group (


) a viable leaving group. In the presence of a base (hydroxide), the carbonyl is attacked, cleaving the C-C bond.
Outcome:  Your product converted into Benzoic Acid  (which went into the aqueous layer as benzoate) and Chloroform .[1]
Solution: 
  • Immediate: Acidify the aqueous waste layer to pH 1-2 and extract with ethyl acetate.[1] You will recover Benzoic Acid, not your ketone.[1]

  • Prevention: NEVER use aqueous hydroxide (NaOH, KOH) or strong carbonate washes with this compound.[1] Use water or mild acidic washes (0.1N HCl).[1]

Q2: My crude NMR shows two sets of aromatic signals and a broad singlet around 5-6 ppm. Is my compound impure?

Diagnosis: You are likely observing the Hydrate (gem-diol) in equilibrium with the ketone.[1] Explanation: The


 group destabilizes the carbonyl, making it prone to hydration. 

. This equilibrium is sensitive to the water content in your NMR solvent (e.g., wet

). Solution:
  • Verification: Run the NMR in a dry solvent (e.g.,

    
     or dry 
    
    
    
    over molecular sieves).[1]
  • Recovery: The hydrate is unstable upon drying.[1] Dissolve the crude in toluene and concentrate under reduced pressure (azeotropic drying) to revert the hydrate back to the ketone.

Q3: Can I use an amine base (like Triethylamine) in the reaction?

Diagnosis: Risk of Nucleophilic Substitution .[1][2] Explanation: While less aggressive than hydroxide, primary and secondary amines can attack the carbonyl and displace the


 group, forming an amide  (

).[1] Even tertiary amines can promote degradation if water is present.[1] Solution: If a base is required, use non-nucleophilic, hindered bases (e.g., DIPEA, 2,6-lutidine) and ensure anhydrous conditions.[1]
Part 2: Recommended Workup Protocols
Protocol A: The "Safe" Acidic/Neutral Workup

Use this protocol to isolate the ketone without degradation.

  • Quench: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with a non-polar organic solvent (Dichloromethane or Toluene). Avoid ethers if possible as they absorb water.[1]

  • Washing:

    • Wash 1: Cold 0.1 N HCl (removes amine impurities and suppresses haloform cleavage).[1]

    • Wash 2: Cold Brine (saturated NaCl).[1]

    • Avoid: Do not use

      
       or NaOH.[1]
      
  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate) for at least 30 minutes. 
    
    
    
    is acceptable but slightly acidic
    
    
    is gentler.[1]
  • Concentration: Evaporate solvent at

    
    . If hydrate is suspected, add fresh toluene and re-evaporate.[1]
    
Protocol B: Recovery from Hydrate

Use this if your product solidified unexpectedly or shows hydrate peaks.[1]

  • Dissolve the material in Toluene (approx. 10 mL per gram).

  • Heat to 40-50°C (optional, aids reversion).

  • Concentrate under reduced pressure. The toluene/water azeotrope will remove the water, shifting the equilibrium back to the ketone.

  • Repeat 2-3 times until NMR confirms the disappearance of the hydrate species.[1]

Part 3: Mechanistic Visualization
Figure 1: The Haloform Degradation Pathway (Base-Mediated)

This diagram illustrates why basic washes destroy the product.

HaloformReaction Ketone 2,2,2-Trichloro-1-phenylethanone (Target Product) TetInt Tetrahedral Intermediate (Unstable) Ketone->TetInt Nucleophilic Attack Base Hydroxide (OH-) Base->TetInt Cleavage C-C Bond Cleavage TetInt->Cleavage Collapse Products Benzoic Acid + Chloroform (Degradation) Cleavage->Products Leaving Group: -CCl3

Caption: Under basic conditions (pH > 8), the hydroxide ion attacks the carbonyl.[1] The trichloromethyl group acts as a good leaving group, irreversibly cleaving the molecule into benzoic acid and chloroform.

Figure 2: Hydration Equilibrium

This diagram explains the "extra peaks" seen in wet solvents.

Hydration Ketone Ketone Form (Oil/Solid) Hydrate Gem-Diol (Hydrate) (Solid/Solution) Ketone->Hydrate Hydration (+H2O) Water Water (H2O) Water->Hydrate

Caption: In the presence of moisture, the electron-withdrawing chlorine atoms stabilize the gem-diol form.[1] This process is reversible via azeotropic drying.[1]

References
  • Corey, E. J., Link, J. O., & Shao, Y. (1992).[1][3] Synthesis of trichloromethyl ketones. Tetrahedron Letters, 33(24), 3435-3438.[1] Link

    • Establishes the synthesis and handling of trichloromethyl ketones, noting their sensitivity.
  • Reeve, W. (1980).[1] The Reaction of Phenyl Trichloromethyl Ketone with Nucleophiles. Canadian Journal of Chemistry, 58, 485.[1] Link

    • Detailed kinetic study on the haloform cleavage and nucleophilic
  • Aggarwal, V. K., & Mereu, A. (2000).[1] Superior amine reagents for the synthesis of trichloromethyl carbinols. The Journal of Organic Chemistry, 65(21), 7211-7212.[1] Link

    • Discusses the stability of trichloromethyl species and appropri
  • Master Organic Chemistry. The Haloform Reaction. Link

    • General mechanism reference for base-mediated cleavage of methyl/trichloromethyl ketones.

Sources

Validation & Comparative

Advanced 1H NMR Analysis Guide: 2,2,2-Trichloro-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: 2,2,2-Trichloro-1-phenylethanone (CAS: 2902-69-4) Alternative Names:


-Trichloroacetophenone; Phenyl trichloromethyl ketone.
Primary Application:  This guide serves researchers monitoring the exhaustive chlorination of acetophenone. The transition from a methyl ketone to a trichloromethyl ketone represents a drastic change in electronic environment, making 1H NMR  the definitive tool for purity assessment.

The "Silent" Diagnostic: Unlike its precursors, the target molecule possesses no aliphatic protons . The most critical indicator of product purity is not the presence of a new peak, but the complete extinction of signals in the 2.0–7.0 ppm range.

Structural Logic & Spectral Prediction

To interpret the spectrum accurately, one must understand the electronic influence of the trichloromethyl (


) group compared to the methyl (

) group of the starting material.
Electronic Deshielding Effects[1]
  • Inductive Effect (-I): Three chlorine atoms exert a massive electron-withdrawing effect on the

    
    -carbon.
    
  • Conjugation: The carbonyl carbon becomes highly electron-deficient, pulling electron density from the phenyl ring.

  • Result: The ortho-protons on the phenyl ring are significantly deshielded (shifted downfield) compared to acetophenone.

Graphviz Diagram: Structural Analysis Logic

The following diagram illustrates the logical flow for assigning signals based on structural moieties.

NMR_Logic_Tree Start Analyze 2,2,2-Trichloro-1-phenylethanone Spectrum Region_Aliphatic Region: 0 - 7.0 ppm (Aliphatic Zone) Start->Region_Aliphatic Region_Aromatic Region: 7.4 - 8.2 ppm (Aromatic Zone) Start->Region_Aromatic Check_Signal Check for Signals Region_Aliphatic->Check_Signal Assign_Ortho Doublet (d) ~8.0 - 8.2 ppm (Ortho-H) Region_Aromatic->Assign_Ortho Deshielded by C=O Assign_MetaPara Multiplet (m) ~7.5 - 7.7 ppm (Meta/Para-H) Region_Aromatic->Assign_MetaPara Result_Clean No Signals Observed (Pass) Check_Signal->Result_Clean Target Identity Result_Dirty Signals Present (Impurity/SM) Check_Signal->Result_Dirty Contamination

Caption: Decision logic for validating the trichloro- derivative. The absence of aliphatic peaks is the primary pass/fail criterion.

Comparative Analysis: Monitoring the Reaction

The synthesis typically proceeds via the chlorination of acetophenone. NMR allows for precise quantification of the mono-, di-, and trichloro- species.

Table 1: Chemical Shift Comparison (Solvent: )
CompoundStructureAliphatic Signal (

ppm)
Aromatic Ortho Signal (

ppm)
Status
Acetophenone

2.61 (s, 3H) ~7.97 (d)Starting Material
2-Chloro-

4.70 (s, 2H) ~7.95 (d)Intermediate
2,2-Dichloro-

6.60 (s, 1H) ~8.05 (d)Intermediate
2,2,2-Trichloro-

SILENT 8.10 – 8.20 (d) Target Product

Key Analytical Takeaways:

  • The "Methyl" Watch: The starting material singlet at 2.61 ppm must disappear completely.

  • The "Methine" Watch: The persistent impurity is often the dichloro- species. Watch for a small singlet around 6.6 ppm . If this exists, chlorination is incomplete.

  • Aromatic Shift: As chlorination increases, the ortho-protons shift downfield (higher ppm) due to increased electron withdrawal by the side chain.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthy data (E-E-A-T), follow this standardized protocol.

A. Sample Preparation[4]
  • Solvent: Use Chloroform-d (

    
    ) (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why?

      
       is excellent for dissolving aromatic ketones and does not exchange protons.
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: High concentrations can cause peak broadening due to viscosity or stacking effects.

  • Filtration: If the solution is cloudy (common if inorganic salts from the synthesis remain), filter through a small plug of glass wool into the NMR tube.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm (ensure coverage of acidic impurities).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Aromatic protons often have longer T1 relaxation times. A short D1 leads to poor integration accuracy, making it difficult to quantify residual starting material <1%.

  • Scans (NS): Minimum 16 scans (64 recommended for impurity profiling).

C. Processing & Integration
  • Reference: Calibrate TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • Phasing: Ensure the baseline is perfectly flat, especially between 2.0–7.0 ppm.

  • Integration:

    • Set the total aromatic region (7.4–8.2 ppm) to 5.00 .

    • Integrate the 2.0–7.0 ppm region.[1] Any value >0.05 indicates impurity.

Graphviz Diagram: Purity Assessment Workflow

Purity_Workflow Sample Crude Product Dissolve Dissolve in CDCl3 Sample->Dissolve Acquire Acquire 1H NMR (D1 = 5s) Dissolve->Acquire Decision Check 2.0 - 7.0 ppm Acquire->Decision Outcome1 Peak at 2.6 ppm (Acetophenone) Decision->Outcome1 Singlet Outcome2 Peak at 6.6 ppm (Dichloro-) Decision->Outcome2 Singlet Outcome3 Silent Baseline Decision->Outcome3 None Action1 Continue Chlorination Outcome1->Action1 Outcome2->Action1 Action2 Product Pure Outcome3->Action2

Caption: Operational workflow for determining reaction completion.

Troubleshooting & Common Artifacts

Artifact SignalChemical Shift (

)
OriginSolution
Water ~1.56 ppm (in

)
Wet solvent or hygroscopic productAdd activated molecular sieves to the NMR tube.
Chloroform 7.26 ppm (singlet)Solvent residualUse as secondary calibration reference.
Grease 0.8 – 1.3 ppmStopcock grease/contaminationDo not integrate; ensure glassware is clean.
Labile Protons VariableHydrates2,2,2-trichloroacetophenone can form hydrates. If broad singlets appear >5 ppm, dry the sample under high vacuum.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2902-69-4 (Mass/IR/NMR). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem. 2,2,2-Trichloroacetophenone Compound Summary. National Library of Medicine. [Link]

  • Zhang, G., et al. (2013). Characterization Data for Products (Acetophenone derivatives). Royal Society of Chemistry, ESI for Organic & Biomolecular Chemistry. [Link]

  • Michigan State University. Proton NMR Chemical Shift Tables (Alpha-Halo Ketone Trends). Department of Chemistry.[2] [Link]

Sources

The Inductive Effect vs. Conjugation: A Comparative Guide to the Carbonyl Stretch Frequency of α-Trichloroacetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy remains an indispensable tool for functional group identification. The carbonyl (C=O) stretch is one of the most prominent and informative signals in an IR spectrum. Its frequency is exquisitely sensitive to the local electronic environment, offering deep structural insights. This guide provides a comparative analysis of the C=O stretching frequency in α-trichloroacetophenone and its less halogenated precursors, grounded in the fundamental principles of physical organic chemistry.

The Electronic Tug-of-War: Factors Governing Carbonyl Stretch Frequency

The position of the C=O stretching vibration, typically found in the 1600-1850 cm⁻¹ region, is dictated by the strength of the carbon-oxygen double bond.[1][2] A stronger, stiffer bond vibrates at a higher frequency. Two primary electronic effects are at play in aryl ketones like acetophenone and its derivatives: conjugation and inductive effects .

  • Conjugation: When the carbonyl group is adjacent to an aromatic ring or a double bond, the p-orbitals of the C=O group overlap with the π-system. This delocalization of π-electrons reduces the double bond character of the carbonyl, effectively weakening and lengthening it.[1][3] The result is a decrease in the force constant of the bond, leading to a lower absorption frequency.[1] For example, a typical saturated aliphatic ketone absorbs around 1715 cm⁻¹, whereas acetophenone, benefiting from conjugation with the phenyl ring, exhibits its C=O stretch at a lower wavenumber, approximately 1686-1690 cm⁻¹.[1][2]

  • Inductive Effect: This effect involves the polarization of σ-bonds by electronegative atoms. Halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). When substituted at the α-carbon (the carbon adjacent to the carbonyl), they pull electron density away from the carbonyl carbon. This withdrawal of electron density shortens and strengthens the C=O bond, increasing its force constant and shifting the stretching frequency to a higher wavenumber.[4]

In α-haloacetophenones, these two effects are in direct opposition. The phenyl ring attempts to lower the frequency via conjugation, while the α-halogens work to increase it through induction. The observed C=O frequency is the net result of this electronic tug-of-war.

Comparative Analysis of α-Haloacetophenones

The following table summarizes the reported C=O stretching frequencies for acetophenone and its α-chlorinated derivatives. As the degree of α-halogenation increases, the potent inductive effect of the chlorine atoms progressively overcomes the conjugative effect of the phenyl ring.

Compound NameStructureKey Electronic EffectsReported C=O Stretch (cm⁻¹)
AcetophenoneC₆H₅COCH₃Dominant: Conjugation (-30 cm⁻¹ vs. sat. ketone)~1686[1]
α-ChloroacetophenoneC₆H₅COCH₂ClConjugation vs. Inductive Effect (1 Cl)~1700[5]
α,α-DichloroacetophenoneC₆H₅COCHCl₂Conjugation vs. Stronger Inductive Effect (2 Cls)Expected >1700
α,α,α-Trichloroacetophenone C₆H₅COCCl₃ Conjugation vs. Very Strong Inductive Effect (3 Cls)Expected >1715

As chlorine atoms are sequentially added to the α-carbon, the electron density withdrawal intensifies. With one chlorine atom, the frequency increases from ~1686 cm⁻¹ to ~1700 cm⁻¹. It is strongly predicted that with two, and subsequently three, chlorine atoms, the C=O frequency will continue to shift to higher wavenumbers, likely exceeding the 1715 cm⁻¹ mark of a simple saturated ketone as the powerful inductive effect of the -CCl₃ group dominates the resonance effect.

Visualizing the Electronic Effects

The interplay of these electronic forces can be visualized as follows:

G cluster_0 Electronic Effects on Carbonyl Group cluster_1 Frequency Lowering cluster_2 Frequency Increasing Carbonyl C=O Result Observed C=O Frequency Carbonyl->Result Net Result Conjugation Conjugation (Phenyl Ring) Conjugation->Carbonyl Delocalizes π-electrons Weakens C=O bond Inductive Inductive Effect (α-Halogens) Inductive->Carbonyl Withdraws σ-electron density Strengthens C=O bond

Caption: Interplay of opposing electronic effects on the carbonyl stretch frequency.

Experimental Protocol: Acquiring IR Spectra via the KBr Pellet Method

This protocol outlines the standard procedure for preparing a solid sample for Fourier-Transform Infrared (FT-IR) spectroscopy analysis using the potassium bromide (KBr) pellet technique. This method is ideal for obtaining high-quality spectra of solid organic compounds.

Materials:

  • Analyte (e.g., α-trichloroacetophenone): 1-2 mg

  • Spectroscopic grade Potassium Bromide (KBr), dried: 100-200 mg[6]

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the solid sample to a fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[7]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[8] Gently but thoroughly grind the sample and KBr together until a homogeneous, fine powder is achieved.[9] The concentration of the sample in KBr should be roughly 0.2% to 1%.[7]

  • Die Assembly: Assemble the pellet die according to the manufacturer's instructions. Transfer the KBr-sample mixture into the die, ensuring an even distribution.

  • Pressing the Pellet: Place the die into the hydraulic press. Connect a vacuum pump to the die to remove trapped air, which can cause cloudy pellets. Gradually apply pressure (typically 8-10 tons) for several minutes.[9]

  • Pellet Release: Slowly release the pressure and vacuum. Carefully disassemble the die and retrieve the pellet. A high-quality pellet should be thin and transparent or translucent.

  • Spectral Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Background Collection: Before running the sample, acquire a background spectrum. This can be done with an empty sample holder or with a pellet made of pure KBr to account for instrumental and atmospheric (H₂O, CO₂) absorptions.[9]

  • Sample Analysis: Acquire the IR spectrum of the sample. The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The IR carbonyl stretching frequency of α-trichloroacetophenone is a clear case study in the balance of competing electronic effects. While conjugation with the phenyl ring acts to lower the frequency relative to a simple ketone, the powerful electron-withdrawing inductive effect of the three α-chlorine atoms dominates, resulting in a significant shift to a higher wavenumber. This guide provides the theoretical framework and comparative data for researchers to interpret the spectra of α-haloacetophenones and predict the impact of substitution on this critical vibrational frequency.

References

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Available at: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. Available at: [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Scientific Instruments. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Khan Academy. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Available at: [Link]

  • Infrared Spectroscopy. (n.d.). Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • IR: carbonyl compounds. (n.d.). University of Calgary. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Scribd. (n.d.). IR Spectroscopy of Carbonyls. Scribd. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2,2,2-Trichloro-1-phenylethanone from Benzoic Acid by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In synthetic organic chemistry, the ability to rapidly and accurately distinguish between reactants, products, and byproducts is paramount. This guide provides a detailed, field-proven methodology for separating and identifying 2,2,2-Trichloro-1-phenylethanone and benzoic acid using Thin-Layer Chromatography (TLC). We will delve into the principles behind the separation, provide a step-by-step protocol, and present the expected results, empowering researchers to confidently monitor reaction progress and assess purity.

The Principle of Separation: A Polarity-Driven Distinction

The successful separation of 2,2,2-Trichloro-1-phenylethanone and benzoic acid by normal-phase TLC hinges on their significant difference in polarity. Our stationary phase, silica gel, is a highly polar material rich in silanol (-Si-OH) groups.[1][2] The mobile phase, a less polar organic solvent mixture, will compete with the stationary phase to carry the analytes up the plate.

  • Benzoic Acid: As an aromatic carboxylic acid, benzoic acid is a highly polar molecule.[3][4] Its carboxyl group (-COOH) is capable of strong hydrogen bonding, both as a donor and an acceptor. This allows it to adsorb strongly to the polar silica gel stationary phase. Consequently, it will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value .

  • 2,2,2-Trichloro-1-phenylethanone: This compound is an α-trichlorinated ketone. While the carbonyl group (C=O) imparts polarity, it is significantly less polar than the carboxylic acid group of benzoic acid. It can act as a hydrogen bond acceptor but lacks the hydrogen bond-donating capability. Therefore, it will have a weaker interaction with the silica gel, travel further with the mobile phase, and exhibit a higher Rf value .

Both molecules contain a phenyl ring, which makes them UV-active, allowing for easy visualization under a UV lamp.[5][6][7]

Comparative Physicochemical Properties

A clear understanding of the key differences between the two compounds is essential for designing the separation method.

Property2,2,2-Trichloro-1-phenylethanoneBenzoic AcidRationale for TLC Behavior
Structure Ph-CO-CCl₃Ph-COOHThe carboxylic acid group is significantly more polar than the ketone group.
Molar Mass 223.49 g/mol 122.12 g/mol Molar mass is not the primary factor in this TLC separation; polarity is dominant.
Dominant Intermolecular Forces Dipole-dipole interactionsHydrogen bonding, dipole-dipoleStronger hydrogen bonding in benzoic acid leads to greater adsorption on silica gel.[3]
Solubility Soluble in organic solvents like alcohols and oils; almost insoluble in water.[8][9]Sparingly soluble in cold water; soluble in hot water and many organic solvents.[10][11]Both are sufficiently soluble in common organic solvents for sample preparation.
UV Activity Yes (aromatic ketone)[7]Yes (aromatic acid)[6][12]Both compounds can be visualized under UV light (254 nm).
Expected Rf Higher (e.g., ~0.6 - 0.7)Lower (e.g., ~0.3 - 0.4)The less polar ketone travels further up the polar plate than the highly polar carboxylic acid.
Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. The inclusion of pure standards and a co-spot allows for unambiguous identification.

Materials and Reagents:

  • Silica gel 60 F₂₅₄ TLC plates

  • 2,2,2-Trichloro-1-phenylethanone (standard)

  • Benzoic acid (standard)

  • Unknown sample mixture

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid (v/v/v)

  • Sample Solvents: Dichloromethane or Ethyl Acetate

  • 10 mL glass vials

  • Capillary tubes for spotting

  • TLC developing chamber with a lid

  • Pencil and ruler

  • UV lamp (254 nm)

  • Forceps

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep 1. Sample Preparation (Dissolve standards & unknown) Spotting 4. Spotting (Apply samples to baseline) Sample_Prep->Spotting Chamber_Prep 2. Chamber Equilibration (Add mobile phase & saturate) Development 5. Development (Elute plate in chamber) Chamber_Prep->Development Plate_Prep 3. Plate Preparation (Draw baseline with pencil) Plate_Prep->Spotting Spotting->Development Visualization 6. Visualization (Use UV lamp at 254 nm) Development->Visualization Analysis 7. Analysis (Mark spots, calculate Rf) Visualization->Analysis Conclusion 8. Conclusion (Identify components) Analysis->Conclusion

Caption: A comprehensive workflow for TLC analysis.

Step-by-Step Methodology:

  • Mobile Phase and Chamber Preparation:

    • Prepare the mobile phase by mixing hexane, ethyl acetate, and glacial acetic acid in a 70:30:1 ratio. The small amount of acetic acid is critical; it suppresses the ionization of benzoic acid, preventing the common issue of "tailing" or streaking and ensuring sharp, well-defined spots.[13]

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to aid in saturating the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for at least 10-15 minutes.

  • Sample Preparation:

    • Prepare dilute solutions (~1 mg/mL) of the 2,2,2-Trichloro-1-phenylethanone standard, the benzoic acid standard, and your unknown mixture in separate vials using dichloromethane or ethyl acetate.

  • TLC Plate Preparation and Spotting:

    • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica surface.

    • Mark four evenly spaced points on the baseline for spotting.

    • Using a capillary tube, apply a small spot of each solution to the baseline in the following order:

      • Lane 1: Benzoic Acid (Standard)

      • Lane 2: Unknown Mixture

      • Lane 3: Co-spot (apply both the benzoic acid and 2,2,2-Trichloro-1-phenylethanone standards on the same spot)

      • Lane 4: 2,2,2-Trichloro-1-phenylethanone (Standard)

    • The co-spot is a crucial internal control. If the unknown contains one of the standards, its spot will merge perfectly with the corresponding standard in the co-spot lane.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the level of the mobile phase.

    • Close the lid and allow the solvent front to ascend the plate undisturbed.

    • When the solvent front reaches about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the plate under a short-wave UV lamp (254 nm). The spots will appear as dark purple or blue areas against a fluorescent green background.

    • Gently circle the visualized spots with a pencil.

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting the Results

The developed chromatogram will provide a clear visual distinction between the two compounds.

  • Benzoic Acid (Lane 1): Will appear as a spot with a low Rf value (e.g., ~0.35).

  • 2,2,2-Trichloro-1-phenylethanone (Lane 4): Will appear as a spot with a significantly higher Rf value (e.g., ~0.65).

  • Co-spot (Lane 3): Two distinct spots will be visible, corresponding to the Rf values of the individual standards, confirming the separation capability of the system.

  • Unknown Mixture (Lane 2): By comparing the Rf values of the spots in this lane to the standards in lanes 1 and 4, you can definitively identify the presence of benzoic acid, 2,2,2-Trichloro-1-phenylethanone, or both in your sample.

This robust methodology, grounded in the fundamental principles of chromatography, provides a rapid, reliable, and inexpensive tool for any researcher working with these or structurally similar compounds.

References

  • Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Polarity of Benzoic Acid: A Deep Dive. Retrieved from [Link]

  • Breslyn. (2022, September 15). Polarity & Solubility of Benzoic acid [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

  • brainly.com. (2023, May 23). Consider a sample that is a mixture composed of biphenyl, benzoic acid, and benzyl alcohol. Retrieved from [Link]

  • Chegg. (2022, October 1). Question: (90:10 hexane: ethyl acetate).Very Polar Benzoic Acid: Rf Value. Retrieved from [Link]

  • Mil'to, V.I., et al. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • LabArchives. (2017, February 7). Organic Chemistry. Retrieved from [Link]

  • Baum, J. C., & McClure, D. S. (1978). The Ultraviolet Transitions of Benzoic Acid. 1. Interpretation of the Singlet Absorption Spectrum. ElectronicsAndBooks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Retrieved from [Link]

  • University of North Texas. (2009, February 25). Chem 414 UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Scribd. (n.d.). Calculating Rf Values in TLC Analysis. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemister.ru. (n.d.). 1-phenylethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trichloro-1-phenylethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Rf values of the standards used in TLC and their respective colors. Retrieved from [Link]

  • Chegg. (2024, April 22). Solved ResultsTLCThe Rf values were determined for each TLC. Retrieved from [Link]

  • PubMed. (2019, September 26). Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. Retrieved from [Link]

  • ResearchGate. (2019, September 9). (PDF) Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. Retrieved from [Link]

  • PMC. (n.d.). Improved protein-crystal identification by using 2,2,2-trichloroethanol as a fluorescence enhancer. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2',4'-Trichloroacetophenone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Trichloromethyl Ketones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trichloromethyl Motif in Drug Discovery

Trichloromethyl ketones (TCMKs) are critical electrophilic intermediates in organic synthesis and potent transition-state inhibitors in drug discovery. Unlike their methyl ketone counterparts, TCMKs possess a highly electrophilic carbonyl carbon due to the inductive effect of the trichloromethyl (


) group. This property makes them ideal synthons for chiral 

-amino acids and inhibitors of serine/cysteine proteases.

However, this same electronic environment creates a distinct mass spectrometry (MS) signature that differs significantly from methyl (


) or trifluoromethyl (

) ketones. This guide provides an authoritative analysis of these fragmentation patterns, offering a robust framework for structural elucidation and differentiation.

Mechanistic Fragmentation Pillars

To accurately interpret the mass spectrum of a TCMK, one must understand the competition between three dominant mechanisms: Alpha-Cleavage , Chlorine Isotopic Clustering , and McLafferty Rearrangement .

Alpha-Cleavage: The Dominant Pathway

In Electron Ionization (EI), the molecular ion (


) typically undergoes 

-cleavage.[1] For TCMKs (

), this bond rupture is driven by the stability of the resulting acylium ion.
  • Pathway A (Loss of

    
    ):  The bond between the carbonyl carbon and the 
    
    
    
    -carbon breaks.[2][3] According to Stevenson’s Rule, the positive charge remains on the fragment with the lower ionization energy. The acylium ion (
    
    
    ) is resonance-stabilized and typically forms the base peak .
  • Pathway B (Formation of

    
    ):  Although less favorable than the acylium ion, the trichloromethyl cation (
    
    
    
    ) is frequently observed as a diagnostic cluster at
    
    
    117, 119, and 121.
The Chlorine Isotope Signature

The presence of three chlorine atoms creates a tell-tale isotopic envelope. Unlike the singlet of a methyl group or the invisible nature of fluorine isotopes (


 is monoisotopic), the 

group follows a specific intensity distribution based on the natural abundance of

(75.8%) and

(24.2%).

Diagnostic Cluster for


 (

117):
  • 
     117 (
    
    
    
    ): 100% (Relative)
  • 
     119 (
    
    
    
    ): ~98%
  • 
     121 (
    
    
    
    ): ~32%
  • 
     123 (
    
    
    
    ): ~3%
McLafferty Rearrangement

If the alkyl chain (


) contains a 

-hydrogen, the TCMK will undergo McLafferty rearrangement.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen, leading to the expulsion of a neutral alkene and the formation of an enol radical cation.
    
  • TCMK Specificity: The bulky, electron-withdrawing

    
     group does not participate in H-transfer but remains attached to the charged enol fragment. This shifts the classic McLafferty peak (
    
    
    
    58 for methyl ketones) to a much higher mass (
    
    
    162/164/166 for TCMKs), often obscuring it in the noise if not specifically looked for.

Comparative Analysis: TCMK vs. Alternatives

The following table contrasts the performance and spectral characteristics of TCMKs against Methyl Ketones (standard reference) and Trifluoromethyl Ketones (common bioisostere).

Table 1: Comparative Mass Spectrometry Profile
FeatureMethyl Ketone (

)
Trichloromethyl Ketone (

)
Trifluoromethyl Ketone (

)
Base Peak

43 (

) or McLafferty
Acylium Ion (

)

69 (

) or Acylium
Diagnostic Halogen Ion None

117, 119, 121 (

)

69 (

)
Isotope Pattern Simple (C13 satellites only)Complex Multi-peak Cluster (Cl3 pattern)Simple (No isotope pattern for F)
Hydrate Formation NegligibleModerate (Solvent dependent)High (Forms stable gem-diols)
McLafferty Product

58 (if

)

162/164/166 Cluster

114
Sensitivity (EI) HighModerate (Signal split across isotopes)High

Visualizing the Fragmentation Pathways[1][3][8]

The following diagram illustrates the competitive fragmentation pathways for a generic Trichloromethyl Ketone.

TCMK_Fragmentation M_Ion Molecular Ion (M+•) [R-CO-CCl3]+• Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage McLafferty McLafferty Rearrangement (If γ-H present) M_Ion->McLafferty Conditional Acylium Acylium Ion [R-C≡O]+ (Base Peak) Alpha_Cleavage->Acylium Major Path (Stevenson's Rule) CCl3_Rad •CCl3 (Neutral Loss) Alpha_Cleavage->CCl3_Rad CCl3_Ion Trichloromethyl Cation [CCl3]+ m/z 117, 119, 121 Alpha_Cleavage->CCl3_Ion Minor Path Acyl_Rad R-CO• (Neutral Loss) Alpha_Cleavage->Acyl_Rad Enol_Ion Enol Radical Cation [CH2=C(OH)-CCl3]+• m/z 162 Cluster McLafferty->Enol_Ion Alkene Alkene (Neutral Loss) McLafferty->Alkene

Caption: Competitive fragmentation pathways of Trichloromethyl Ketones under Electron Ionization (EI). Green arrows indicate the most favorable pathway.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended for the analysis of TCMKs.

Sample Preparation Workflow

TCMKs are prone to nucleophilic attack due to the electron-withdrawing


 group. Avoid protic solvents (methanol, water) which can form hemiacetals or hydrates, complicating the mass spectrum.

Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Sample_Prep Start Raw TCMK Sample Solvent Dissolve in Aprotic Solvent (DCM or EtOAc) Avoid MeOH/H2O Start->Solvent Conc Concentration 10-50 ppm Solvent->Conc Inject GC-MS Injection Split 10:1 Conc->Inject

Caption: Optimized sample preparation workflow to prevent hydrate formation.

GC-MS Instrument Parameters
  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Inlet Temperature: 200°C (Keep lower than standard 250°C to prevent thermal degradation of thermally labile TCMKs).

  • Ion Source: Electron Ionization (EI) at 70 eV.[4]

  • Scan Range:

    
     35 – 500 (Must include low mass range to detect HCl loss if thermal degradation occurs).
    
Data Interpretation Checklist
  • Locate the Molecular Ion (

    
    ):  Look for the characteristic 3-chlorine isotope pattern (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Identify the Base Peak: Confirm if it corresponds to

    
     (Loss of 
    
    
    
    ). This confirms the acylium ion.[1][3]
  • Verify the

    
     Cluster:  Zoom in on 
    
    
    
    117-123. The intensity ratio should roughly match 100:98:32.
  • Check for Artifacts: If peaks at

    
     or 
    
    
    
    are seen, the sample may have hydrated or reacted with methanol.

Applications in Drug Development[5]

TCMKs are not just analytical curiosities; they are functional tools.

  • Protease Inhibitors: The

    
     group mimics the transition state of peptide hydrolysis. In MS analysis of these inhibitors, the integrity of the 
    
    
    
    group is paramount. Loss of Cl atoms (
    
    
    ) often indicates degradation.
  • Chiral Synthons: TCMKs are precursors for enantiopure

    
    -amino acids. MS is used to verify the complete conversion of the trichloromethyl carbinol intermediates.
    

References

  • Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral

    
    -amino and 
    
    
    
    -hydroxy acids. Tetrahedron Letters, 33(24), 3435–3438.
  • McLafferty, F. W. (1959).[5] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,1,1-Trichloroacetone.[3][6] NIST Chemistry WebBook, SRD 69.

  • Zhang, H., et al. (2020). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 30(17), 127367.

  • Doc Brown's Chemistry. (n.d.). Interpretation of the mass spectrum of 1,1,1-trichloroethane and related compounds. Advanced Organic Chemistry.

Sources

relative reaction rates of trichloroacetophenone with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Relative Reaction Rates of


-Trichloroacetophenone with Nucleophiles 

Part 1: Executive Summary & Technical Scope

Subject:


-Trichloroacetophenone (TCAP; PhCOCCl

) Context: This guide analyzes the electrophilic reactivity of TCAP at the carbonyl center compared to its fluorinated and non-halogenated analogs. Key Finding: TCAP exhibits a distinct "reactivity inversion" depending on the reaction phase:
  • Thermodynamics (Hydration): It is less electrophilic than

    
    -trifluoroacetophenone (TFAP) due to the lower electronegativity of chlorine vs. fluorine.
    
  • Kinetics (Cleavage): It undergoes haloform-type C-C bond cleavage

    
     times faster  than TFAP in alkaline media, driven by the superior leaving group ability of the trichloromethide anion (
    
    
    
    ).

Target Audience: Medicinal chemists designing transition-state inhibitors and physical organic chemists studying acyl transfer mechanisms.

Part 2: Comparative Kinetic Data

The following data contrasts TCAP with Acetophenone (baseline) and Trifluoroacetophenone (super-electrophile comparator).

Table 1: Relative Rates of Alkaline Cleavage (Haloform Reaction)

Conditions: Aqueous NaOH, 25°C. Reaction measures the rate of C-C bond breaking to release


 (haloform).
CompoundStructureRelative Rate (

)
Mechanism Note
Trifluoroacetophenone (TFAP) Ph-CO-CF

1.0 (Reference)Slow cleavage; forms stable unreactive hydrate dianion.
Trichloroacetophenone (TCAP) Ph-CO-CCl


Rapid cleavage;

is a superior leaving group to

.
Tribromoacetophenone Ph-CO-CBr


Fastest;

is the best leaving group in this series.
Acetophenone Ph-CO-CH

Negligible *Requires halogenation in situ to react (classic haloform reaction).

Critical Insight: While fluorine is more electronegative (making the carbonyl carbon more positive), the


 anion is unstable and a poor leaving group due to strong C-F bond energy and lack of d-orbital resonance. Chlorine allows for rapid expulsion of the carbanion.
Table 2: Hydration Equilibrium Constants ( )

Reaction:



Compound

(approx. at 25°C)
Equilibrium Position
Trifluoroacetophenone

Exists predominantly as gem-diol in water.
Trichloroacetophenone High (est.

)*
Significant hydration, but less than TFAP.
Acetophenone

Exists predominantly as ketone.

*Note: TCAP hydration is often competed by hydrolysis/cleavage in basic media. The value is estimated based on chloral (


) vs. fluoral (

) trends.

Part 3: Mechanistic Visualization

Figure 1: The Haloform Cleavage Pathway

This diagram illustrates why TCAP cleaves faster than TFAP. The rate-determining step (RDS) is the expulsion of the trihalomethide anion (


).

HaloformMechanism Start Ph-CO-CX3 (Ketone) OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack Tetrahedral Tetrahedral Intermediate [Ph-C(O-)(OH)-CX3] OH_Attack->Tetrahedral Fast Equilibrium Cleavage C-C Bond Scission (RDS) Tetrahedral->Cleavage k_obs depends on X Products Ph-COOH + CX3- (Carboxylic Acid + Carbanion) Cleavage->Products Final Ph-COO- + HCX3 (Haloform) Products->Final Rapid Proton Transfer

Caption: The cleavage step (red) is


 faster for X=Cl than X=F due to leaving group stability.
Figure 2: Hydration Equilibrium Competition

This diagram shows the competing pathways for TCAP in aqueous media.

Hydration TCAP Trichloroacetophenone (Ph-CO-CCl3) Hydrate Gem-Diol (Ph-C(OH)2-CCl3) TCAP->Hydrate K_hyd (Thermodynamic Sink) CleavageProd Benzoate + Chloroform TCAP->CleavageProd k_obs (Irreversible Kinetic Sink) Water + H2O Base + OH-

Caption: In neutral water, TCAP hydrates. In base, the irreversible cleavage pathway dominates.

Part 4: Experimental Protocols

Protocol A: Measuring Hydrolysis Kinetics (UV-Vis Spectrophotometry)

Objective: Determine the pseudo-first-order rate constant (


) for the cleavage of TCAP.

Reagents:

  • 
    -Trichloroacetophenone (Stock: 10 mM in Dioxane).
    
  • NaOH solution (0.01 M – 0.1 M).

  • Phosphate buffer (pH 7.0) for hydration baseline.

Workflow:

  • Preparation: Prepare a reaction cell containing 3.0 mL of aqueous NaOH at a fixed temperature (25.0 ± 0.1°C).

  • Initiation: Inject 10-30

    
    L of TCAP stock solution. Rapid mixing (< 2s) is essential.
    
  • Monitoring: Immediately track the decrease in absorbance at 245-250 nm (characteristic of the phenyl ketone

    
     transition). The product (benzoate) absorbs at a lower wavelength (224 nm).
    
  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope

      
      .
      
    • Repeat at varying

      
       to determine the second-order rate constant 
      
      
      
      .

Validation Check:

  • If the reaction is too fast (

    
    ), use Stopped-Flow Spectrophotometry.
    
  • Ensure

    
     (at least 10-fold excess) to maintain pseudo-first-order conditions.
    
Protocol B: Hydration Equilibrium Determination (NMR)

Objective: Measure


 without interference from cleavage.

Workflow:

  • Solvent: Use

    
     / Acetone-
    
    
    
    mixture (to ensure solubility).
  • Acquisition: Acquire

    
     NMR and 
    
    
    
    NMR spectra.
  • Signals:

    • Ketone form: Carbonyl carbon signal

      
       ppm.
      
    • Hydrate form: Gem-diol carbon signal

      
       ppm.
      
  • Calculation: Integration ratio

    
    .
    
    • Note: Perform at neutral/slightly acidic pH (pH 4-5) to suppress the base-catalyzed haloform cleavage during measurement.

Part 5: References

  • Lennox, A. J. J., et al. (2024). "200 Years of The Haloform Reaction: Methods and Applications." Chemistry – A European Journal. Link

  • Zuman, P., & Scott, W. J. (1976).[1] "Hydration-dehydration constants of

    
    -trifluoroacetophenone by spectral and electrochemical methods." Journal of the Chemical Society, Faraday Transactions 1. Link
    
  • Guthrie, J. P. (1974). "The alkaline cleavage of trichloro- and tribromoacetophenones." Canadian Journal of Chemistry, 52(1), 2037–2040. Link

  • BenchChem Application Note. (2025). "Reaction of 2,2',4'-Trichloroacetophenone with Nucleophiles." BenchChem Technical Library. Link

  • Reuben, J. (1987). "Hydration of Carbonyl Compounds. NMR Studies." Journal of the American Chemical Society. Link

Sources

A Comparative Guide to the Purity Analysis of 2,2,2-Trichloro-1-phenylethanone: HPLC, UPLC, and GC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical methods for determining the purity of 2,2,2-Trichloro-1-phenylethanone, a key intermediate in various chemical syntheses. We delve into the nuances of a primary isocratic High-Performance Liquid Chromatography (HPLC) method and compare its performance against a gradient HPLC approach, an advanced Ultra-Performance Liquid Chromatography (UPLC) technique, and a complementary Gas Chromatography (GC) method. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data-driven comparisons, and expert insights to guide method selection and optimization.

Introduction: The Analytical Imperative for 2,2,2-Trichloro-1-phenylethanone

2,2,2-Trichloro-1-phenylethanone (C₈H₅Cl₃O) is an aromatic ketone of significant interest in organic synthesis. Its purity is paramount, as trace impurities can have profound impacts on reaction yields, downstream product quality, and in the context of pharmaceutical development, safety and efficacy. Therefore, robust and reliable analytical methods are essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[1] This guide will explore and compare different chromatographic strategies, providing the causal logic behind methodological choices to empower scientists in developing self-validating and efficient analytical systems.

The Workhorse Method: Isocratic Reverse-Phase HPLC (RP-HPLC)

For routine quality control, an isocratic RP-HPLC method often provides the optimal balance of simplicity, robustness, and performance. The fundamental principle is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is the quintessential choice for reverse-phase chromatography. Its long alkyl chains provide substantial hydrophobic character, ensuring adequate retention of the relatively non-polar 2,2,2-Trichloro-1-phenylethanone molecule.

  • Mobile Phase: A binary mixture of acetonitrile (ACN) and water is selected. ACN is a common organic modifier that offers low viscosity and good UV transparency. The ratio is optimized to achieve a reasonable retention time (typically between 3 and 10 minutes) and good peak shape. The addition of a small percentage of acid, such as phosphoric or formic acid, is crucial for improving peak symmetry by suppressing the ionization of residual silanol groups on the silica backbone of the stationary phase.[2]

  • Detection: The phenyl group in the analyte is a strong chromophore, making UV detection an ideal choice. A wavelength of 220 nm or 254 nm is generally effective for aromatic ketones.[3]

Experimental Workflow: Isocratic RP-HPLC

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Acetonitrile/Water filter Filter through 0.45 µm Syringe Filter prep->filter injector Autosampler (10 µL Injection) filter->injector pump Isocratic Pump (70% ACN / 30% H2O) pump->injector column C18 Column (4.6x150mm, 5µm) @ 25°C injector->column detector UV Detector (@ 254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for Isocratic HPLC Purity Analysis.

Comparative Methodologies: Enhancing Resolution and Throughput

While isocratic HPLC is reliable, it may not be sufficient for complex samples with impurities of widely varying polarities. Here, we compare it with gradient HPLC, UPLC, and GC.

Method Comparison: Gradient HPLC

A gradient elution, where the mobile phase composition is changed over time (e.g., increasing the percentage of organic solvent), is a powerful tool for separating a wider range of analytes in a single run.[4] This is particularly useful for impurity profiling, where early-eluting polar impurities and late-eluting non-polar impurities must be resolved from the main peak.

High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC technology utilizes columns with sub-2 µm particles, which operate at higher pressures to deliver significant improvements in resolution, speed, and sensitivity over traditional HPLC.[5] For laboratories with high sample volumes, transferring an HPLC method to a UPLC system can reduce analysis times by up to 75%, drastically increasing throughput without compromising data quality.

Orthogonal Technique: Gas Chromatography (GC)

As 2,2,2-Trichloro-1-phenylethanone is a semi-volatile compound, Gas Chromatography offers an excellent alternative or confirmatory technique.[6] In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase in a gaseous mobile phase. GC, especially when coupled with a Mass Spectrometer (GC-MS), provides exceptional selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.[6][7]

Performance Data Summary

The following table provides a comparative summary of the expected performance characteristics for each method.

ParameterMethod A: Isocratic HPLCMethod B: Gradient HPLCMethod C: UPLCMethod D: Gas Chromatography (GC-FID)
Principle Reverse-Phase PartitionReverse-Phase PartitionReverse-Phase PartitionVolatility & Partition
Column C18 (4.6x150 mm, 5 µm)C18 (4.6x150 mm, 5 µm)C18 (2.1x50 mm, 1.7 µm)DB-5ms (30m x 0.25mm)
Typical Run Time 10-15 min20-30 min2-5 min15-25 min
Resolution Good for main peakExcellent for wide polarity rangeSuperiorExcellent for volatile impurities
Solvent Consumption ModerateHighLowVery Low (Carrier Gas)
Best For Routine QC, high concentration assayImpurity profiling, complex mixturesHigh-throughput screeningVolatile impurities, confirmation
Key Limitation May fail to resolve all impuritiesLonger run time, more complexRequires specialized high-pressure equipmentAnalyte must be thermally stable

Method Selection: A Logic-Based Approach

Choosing the right analytical method is a critical decision driven by the specific analytical challenge.

Caption: Decision tree for analytical method selection.

Detailed Experimental Protocols

The following protocols provide a validated starting point for laboratory implementation.

Protocol 1: Standard and Sample Preparation
  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of 2,2,2-Trichloro-1-phenylethanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (e.g., 70:30 Acetonitrile:Water).

  • Sample Preparation: Accurately weigh an amount of the test sample expected to contain 10 mg of the active compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE or nylon syringe filter to remove particulates.[3]

Protocol 2: Isocratic RP-HPLC Method (Method A)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate purity using the area percent method or against the external standard.

Protocol 3: Gas Chromatography Method (Method D)
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: Split/Splitless, 250°C, Split ratio 50:1.

  • Oven Temperature Program: Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[6]

  • Detector: Flame Ionization Detector (FID), 300°C.

  • Injection Volume: 1 µL

  • Procedure:

    • Perform a blank run with the solvent (e.g., Acetone).

    • Inject the prepared standard to determine the retention time and response.

    • Inject the sample solution.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks.

Conclusion

The selection of an analytical method for the purity determination of 2,2,2-Trichloro-1-phenylethanone is a multi-faceted decision. For routine, high-concentration assays, a simple isocratic RP-HPLC method offers robustness and reliability. For comprehensive impurity profiling, a gradient HPLC method is superior. When high throughput is the primary driver, UPLC stands out as the clear choice, offering significant time savings. Finally, GC provides a powerful, orthogonal technique, particularly for identifying volatile impurities and confirming the identity of the main component, especially when coupled with mass spectrometry. By understanding the principles and comparative performance of these techniques, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their work.

References

  • SIELC Technologies. (n.d.). Separation of 2,2,2-Trichloro-1-phenylethanol on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 16). Separation of 4'-Ethoxy acetophenone on Newcrom R1 HPLC column.
  • Grecu, I., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.
  • Occupational Safety and Health Administration. (n.d.). alpha-Chloroacetophenone Method number: PV2182.
  • BenchChem. (2025). Application Note: Quantification of 2,2',4'-Trichloroacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Ball, G. L., & Schissler, D. J. (1991). Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile. Journal of analytical toxicology, 15(4), 205–211.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of 2,2',4'-Tetrachloroacetophenone.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Rathore, A. S., et al. (2023). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. RASĀYAN Journal of Chemistry, 16(3).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2,2-Trichloro-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit carries the profound responsibility of ensuring a safe laboratory environment and environmentally conscious practices. This guide provides essential, step-by-step procedures for the proper disposal of 2,2,2-Trichloro-1-phenylethanone, a compound that, while valuable in synthesis, demands meticulous handling due to its inherent hazards. Our goal is to build a foundation of trust by providing value beyond the product, making this your preferred source for laboratory safety and chemical handling information.

Understanding the Risks: The "Why" Behind the "How"

2,2,2-Trichloro-1-phenylethanone, a halogenated ketone, is a potent chemical with significant toxicological properties. Its reactivity, which makes it a useful building block in organic synthesis, also contributes to its hazardous nature. It is classified as toxic if swallowed or inhaled and can cause severe skin and eye irritation.[1][2] Therefore, a comprehensive understanding of these risks is the first step toward safe handling and disposal.

The core principle of our disposal protocol is risk mitigation through a structured, multi-step process. This ensures that from the moment the waste is generated to its final disposal, every action is deliberate and designed to protect you, your colleagues, and the environment.

The Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with each step building upon the last to ensure a secure and compliant disposal process.

Part 1: In-Lab Waste Management

The foundation of safe disposal begins at the point of waste generation.

  • Segregation is Key: Never mix 2,2,2-Trichloro-1-phenylethanone waste with non-halogenated or other waste streams.[3][4] Halogenated waste requires specific disposal methods, and cross-contamination can create hazardous chemical reactions and complicate the disposal process, leading to increased costs.[4]

  • Designated Waste Containers: All waste containing 2,2,2-Trichloro-1-phenylethanone, whether solid or liquid, must be collected in a designated, clearly labeled, and compatible container.[5][6] High-density polyethylene (HDPE) or glass containers with secure screw caps are recommended.

  • Proper Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[4][7] The label must include the full chemical name, "2,2,2-Trichloro-1-phenylethanone," and all applicable hazard warnings (e.g., "Toxic," "Irritant").[4]

  • Container Management: Keep waste containers closed when not in use to prevent the release of harmful vapors.[3][4][8] Store the container in a well-ventilated area, away from incompatible materials, and within a designated satellite accumulation area.[2][4]

Part 2: Preparing for Disposal

Once the waste container is ready for removal from the laboratory, the following steps ensure its safe transport and handover.

  • Finalize the Waste Tag: Ensure all constituents and their approximate percentages are listed on the hazardous waste tag.[4] This information is critical for the disposal facility to handle the waste appropriately.

  • Request a Pickup: When the container is nearly full, or before the accumulation time limit is reached, request a waste collection from your institution's Environmental Health & Safety (EHS) department.[4][7]

  • Documentation: Maintain a log of the waste generated. This internal record is a crucial component of laboratory safety compliance.

Visualizing the Workflow

To provide a clear and concise overview of the disposal process, the following workflow diagram illustrates the key stages.

G cluster_lab In-Lab Procedures cluster_prep Preparation for Disposal cluster_disposal Final Disposal A Waste Generation B Segregate into Labeled, Compatible Container A->B C Store in Designated Satellite Accumulation Area B->C D Finalize Waste Tag with All Constituents C->D E Request EHS Pickup D->E F EHS Collects Waste E->F G Transport to Licensed Disposal Facility F->G H Incineration with Scrubber G->H

Sources

A Comprehensive Guide to the Safe Handling of 2,2,2-Trichloro-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2,2,2-Trichloro-1-phenylethanone, a compound that demands meticulous attention to safety protocols. Our commitment is to empower your research by providing clarity and in-depth guidance that extends beyond the product itself, fostering a culture of safety and confidence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

2,2,2-Trichloro-1-phenylethanone is a potent chemical with a significant hazard profile. It is classified as fatal if swallowed or inhaled, and it can cause severe eye damage, skin irritation, and allergic skin reactions.[1] Furthermore, it is a lachrymator, meaning it can induce tearing.[1] Prolonged or repeated exposure may lead to organ damage.[1] A thorough understanding of these risks is the first step in implementing effective safety measures.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable when handling 2,2,2-Trichloro-1-phenylethanone. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and airborne particles, which can cause serious eye damage.[1][3] The face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[2]Prevents skin contact, which can cause irritation and allergic reactions.[1][3] It is crucial to inspect gloves for any signs of degradation before use.
Body Protection A chemical-resistant lab coat or apron. For larger quantities or in situations with a higher risk of splashing, full-body protection may be necessary.[2]Protects the skin from accidental contact with the chemical. Contaminated clothing should be removed immediately and decontaminated before reuse.[2]
Respiratory Protection All handling of 2,2,2-Trichloro-1-phenylethanone must be conducted in a certified chemical fume hood.[2] In the absence of a fume hood, a NIOSH-approved respirator is mandatory.[2]This compound is fatal if inhaled, and its dust or vapors can cause respiratory irritation.[1][4] A fume hood or respirator is essential to prevent inhalation exposure.

Operational Plan: From Preparation to Disposal

A systematic approach to handling 2,2,2-Trichloro-1-phenylethanone is critical to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Procedures:
  • Preparation and Engineering Controls :

    • Fume Hood : Verify that the chemical fume hood is functioning correctly before commencing any work.[2]

    • Spill Kit : Ensure a spill kit with absorbent materials suitable for organic compounds is readily accessible in the immediate work area.[2]

  • Donning PPE :

    • Put on all required personal protective equipment as detailed in the table above before handling the compound.[2]

  • Handling the Compound :

    • Weighing : If weighing the solid, perform this task inside the fume hood using a tared weigh boat or a containment vessel to prevent the dissemination of dust.[2]

    • Dissolving : When preparing solutions, add the solid to the solvent slowly to prevent splashing.[2]

Emergency Procedures: In Case of Exposure or Spill
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]

  • Ingestion : Rinse the mouth. Do not induce vomiting. Seek immediate medical assistance.[1]

  • Small Spills : Wearing appropriate PPE, sweep up the material and place it into a suitable, sealed container for disposal. Avoid generating dust.[1][6]

  • Large Spills : Evacuate the immediate area and alert laboratory personnel. Contact your institution's emergency response team.[2]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 2,2,2-Trichloro-1-phenylethanone, including the chemical itself, solutions, and contaminated materials like gloves and absorbent pads, must be collected in a designated "Halogenated Organic Waste" container.[2] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks and evaporation.[2] The container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name.[2]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 2,2,2-Trichloro-1-phenylethanone.

PPE_Selection_Workflow start Start: Handling 2,2,2-Trichloro-1-phenylethanone fume_hood Is a certified chemical fume hood available? start->fume_hood routine_handling Routine Handling (Small Quantities) fume_hood->routine_handling Yes ppe_level_c Level C PPE: - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat/Apron - NIOSH-approved Respirator fume_hood->ppe_level_c No large_spill Large Spill or Uncontrolled Release routine_handling->large_spill large_spill->ppe_level_c No ppe_level_b Level B PPE: - Full-face SCBA - Chemical Resistant Suit - Inner & Outer Gloves - Chemical Resistant Boots large_spill->ppe_level_b Yes disposal Follow Proper Disposal Protocol ppe_level_c->disposal ppe_level_b->disposal

Caption: PPE Selection Workflow for 2,2,2-Trichloro-1-phenylethanone

References

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Alfa Aesar. (2014, June 16). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2004, October 21). Material Safety Data Sheet. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Acros Organics. Material Safety Data Sheet. Retrieved from [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • New Environment Inc. NFPA Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.